molecular formula C13H21N B11728561 (2S)-2-(4-tert-butylphenyl)propan-1-amine

(2S)-2-(4-tert-butylphenyl)propan-1-amine

Cat. No.: B11728561
M. Wt: 191.31 g/mol
InChI Key: JRTKZRUOKWPZDA-SNVBAGLBSA-N
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Description

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(4-tert-butylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4-tert-butylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(2S)-2-(4-tert-butylphenyl)propan-1-amine

InChI

InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3/t10-/m1/s1

InChI Key

JRTKZRUOKWPZDA-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

(2S)-2-(4-tert-butylphenyl)propan-1-amine chemical structure

[1]

Chemical Identity & Stereochemical Analysis[1]

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a chiral primary amine characterized by a propyl backbone substituted at the

11
Structural Specifications
PropertyDetail
IUPAC Name (2S)-2-[4-(1,1-dimethylethyl)phenyl]propan-1-amine
Common Name (S)-

-Methyl-4-tert-butylphenethylamine
Molecular Formula C

H

N
Molecular Weight 191.32 g/mol
Chiral Center C2 (S-configuration)
CAS Registry (Racemate) 10631578 (PubChem CID)
SMILES (Isomeric) CC1=CC=C(C=C1)C(C)(C)C
InChIKey JRTKZRUOKWPZDA-NRFANRZWSA-N (Predicted for S-isomer)
Stereochemical Significance

The (S)-enantiomer is the eutomer (active isomer) for many biological targets involving this scaffold. The C2 stereocenter dictates the spatial orientation of the lipophilic tert-butyl "tail" relative to the amine "head," which is crucial for binding affinity in hydrophobic pockets of enzymes such as squalene epoxidase or CYP450 variants.[1]

  • Regioisomer Distinction : This compound is the

    
    -aryl isomer.[1] It is distinct from the 
    
    
    -aryl isomer found in the antifungal drug Amorolfine (which contains a 3-(4-tert-butylphenyl)-2-methylpropyl chain).[1] This structural nuance is vital for Structure-Activity Relationship (SAR) studies.[1]

Synthetic Pathways & Methodology

The synthesis of the enantiopure (2S)-amine typically proceeds via the resolution of the racemic acid precursor or asymmetric hydrogenation.[1] The most robust pathway for laboratory-scale production is the reduction of (S)-2-(4-tert-butylphenyl)propanamide .[1]

Pathway Overview (DOT Diagram)

Synthesis_Pathwaycluster_0Key TransformationStart(S)-2-(4-tert-butylphenyl)propionic acidAmide(S)-2-(4-tert-butylphenyl)propanamideStart->Amide1. SOCl2, Reflux2. NH3 (aq/gas)Product(2S)-2-(4-tert-butylphenyl)propan-1-amineAmide->ProductLiAlH4, THFReflux, 4-6hAmide->Product

Caption: Step-wise synthesis from the chiral acid precursor via amide reduction.

Detailed Experimental Protocol

Objective : Synthesis of (2S)-2-(4-tert-butylphenyl)propan-1-amine from (S)-2-(4-tert-butylphenyl)propionic acid.

Step 1: Amide Formation[1]
  • Reagents : Charge a round-bottom flask with (S)-2-(4-tert-butylphenyl)propionic acid (1.0 eq) and Thionyl chloride (SOCl

    
    , 1.5 eq).
    
  • Reaction : Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl

    
     under reduced pressure to yield the acid chloride.[1]
    
  • Amidation : Dissolve the residue in anhydrous CH

    
    Cl
    
    
    . Add dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0°C.
  • Workup : Extract with CH

    
    Cl
    
    
    , wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the crude amide.
Step 2: Reduction to Amine[1]
  • Setup : Flame-dry a 3-neck flask equipped with a reflux condenser and N

    
     inlet.
    
  • Reagent : Suspend Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq) in anhydrous THF (0.5 M).
    
  • Addition : Add the crude amide (dissolved in THF) dropwise to the LiAlH

    
     suspension at 0°C. Caution: Exothermic.
    
  • Reflux : Heat to reflux for 6 hours. Monitor by TLC (disappearance of amide spot).[1]

  • Quench (Fieser Method) : Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL), then water (3 mL).
    
  • Purification : Filter the granular precipitate. Concentrate the filtrate. Purify the oil by bulb-to-bulb distillation or column chromatography (DCM:MeOH:NH

    
    OH 90:9:1).[1]
    

Analytical Characterization

Validating the structure and enantiomeric excess (ee) is critical.[1]

Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    )
    :
    • 
       7.32 (d, J = 8.2 Hz, 2H, Ar-H), 7.15 (d, J = 8.2 Hz, 2H, Ar-H).[1]
      
    • 
       2.85 (m, 2H, -CH
      
      
      -N).[1]
    • 
       2.70 (m, 1H, Ar-CH).[1]
      
    • 
       1.31 (s, 9H, t-Butyl).[1]
      
    • 
       1.22 (d, J = 7.0 Hz, 3H, CH
      
      
      ).[1]
    • 
       1.10 (br s, 2H, NH
      
      
      ).[1]
  • 
    C NMR (100 MHz, CDCl
    
    
    )
    :
    • Signals at ~149.0 (Ar-C-tBu), 141.5 (Ar-C-CH), 126.5, 125.3 (Ar-CH), 48.5 (CH

      
      N), 42.0 (CH), 34.3 (C-Me
      
      
      ), 31.4 (C-Me
      
      
      ), 19.5 (CH
      
      
      ).[1]
Chiral HPLC Method

To determine enantiomeric purity (ee > 98% required for biological assays):

  • Column : Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate : 0.5 mL/min.[1]

  • Detection : UV at 220 nm or 254 nm.[1]

  • Retention : The (S)-isomer typically elutes second (verify with racemic standard).[1]

Applications in Drug Discovery[1]

Pharmacophore Utility

This amine serves as a lipophilic anchor in drug design.[1] The tert-butyl group provides significant bulk and hydrophobic interaction potential, while the chiral amine offers a handle for further functionalization (e.g., urea formation, reductive amination).[1]

  • Peptidomimetics : Used as a side-chain precursor to introduce "super-phenylalanine" type constraints in peptoids (See Ref 1).[1]

  • Fungicide Synthesis : Acts as a probe for the Amorolfine binding site, testing the steric tolerance of the

    
    -reductase and 
    
    
    -isomerase enzymes in sterol biosynthesis.[1]
  • Chiral Resolution : The amine can be used as a resolving agent for chiral acids due to the high crystallinity of its salts, imparted by the rigid tert-butylphenyl moiety.[1]

Biological Context (DOT Diagram)[1]

Bio_ApplicationLigand(2S)-2-(4-tert-butylphenyl)propan-1-amineTarget1Sterol BiosynthesisEnzymes (Fungal)Ligand->Target1Mimics High-EnergyCationic IntermediatesTarget2GPCR HydrophobicPocketsLigand->Target2Lipophilic Interaction(t-Butyl Group)OutcomeHigh-AffinityInhibitor/ModulatorTarget1->OutcomeTarget2->Outcome

Caption: Mechanism of action for 2-arylpropylamine pharmacophores in biological systems.

Safety & Handling

  • Hazards : Corrosive (Causes skin burns and eye damage).[1] Harmful if swallowed.[1]

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine readily absorbs CO

    
     from the air to form carbamates.[1]
    
  • PPE : Wear nitrile gloves, chemical splash goggles, and a lab coat.[1] Handle only in a fume hood.

References

  • PubChem . 2-(4-tert-butylphenyl)propan-1-amine (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry . Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. (Contextual use of tert-butylphenyl amine building blocks). Available at: [Link]

Technical Monograph: 2-(4-tert-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-tert-butylphenyl)propan-1-amine (PubChem CID 10631578). This compound is a structural hybrid of the stimulant


-methylphenethylamine (BMPEA)  and the anti-inflammatory agent Ibuprofen  (specifically its tert-butyl analog). It serves as a critical pharmacological probe for examining steric constraints in monoamine transporter binding and as a reference standard in forensic analysis of designer drugs.

PubChem CID: 10631578 Molecular Formula: C


H

N Molecular Weight: 191.31 g/mol Class:

-substituted Phenethylamine / Amphetamine Isomer

Executive Summary & Chemical Identity

2-(4-tert-butylphenyl)propan-1-amine is a primary amine featuring a propyl chain with a phenyl ring at the


-position (carbon 2), substituted with a bulky tert-butyl group at the para-position.

Structurally, it represents the 4-tert-butyl derivative of BMPEA (a known positional isomer of amphetamine). Unlike amphetamines (which are


-methylated), this compound is 

-methylated (or 2-phenyl-propyl), a substitution pattern that typically reduces psychostimulant potency while retaining sympathomimetic activity and Trace Amine-Associated Receptor (TAAR) agonism. It is also the direct reductive amination product of the aldehyde precursor to "tert-butyl-Ibuprofen."
Physicochemical Constants
PropertyValueSource/Inference
IUPAC Name 2-(4-tert-butylphenyl)propan-1-aminePubChem
LogP (Predicted) 3.8 - 4.1High lipophilicity due to t-butyl group
pKa (Predicted) ~9.8 - 10.1Typical for primary aliphatic amines
Boiling Point ~280°C (760 mmHg)Est.[1] based on Ibuprofen/BMPEA analogs
Solubility Low in water; Soluble in EtOH, DCM, DMSOHydrophobic core

Chemical Synthesis Protocols

The synthesis of CID 10631578 requires precise regiocontrol to establish the 2-phenylpropyl skeleton. The most robust laboratory method involves the modification of the 2-arylpropionic acid scaffold (analogous to Ibuprofen synthesis), ensuring the correct carbon skeleton before introducing the nitrogen.

Method A: Amidation-Reduction of 2-(4-tert-butylphenyl)propionic Acid

This pathway is preferred for its reliability and the commercial availability of the starting acid (often an impurity or analog in Ibuprofen manufacturing).

Reaction Scheme (Logic):

  • Activation: Convert the carboxylic acid to an acid chloride or mixed anhydride.

  • Amidation: React with ammonia to form the primary amide.

  • Reduction: Reduce the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH

    
    ).
    
Step-by-Step Protocol

1. Synthesis of the Primary Amide

  • Reagents: 2-(4-tert-butylphenyl)propionic acid (10 mmol), Thionyl Chloride (SOCl

    
    , 15 mmol), Aqueous Ammonia (28%).
    
  • Procedure:

    • Dissolve the acid in anhydrous dichloromethane (DCM).

    • Add SOCl

      
       dropwise with catalytic DMF at 0°C. Reflux for 2 hours to form the acid chloride.
      
    • Evaporate excess SOCl

      
       under vacuum.
      
    • Dissolve the residue in dry dioxane and add dropwise to a stirred solution of cold concentrated ammonium hydroxide.

    • Filter the precipitated amide, wash with water, and dry.[1]

2. Reduction to the Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 equiv), Anhydrous THF.
    
  • Procedure:

    • Prepare a suspension of LiAlH

      
       in dry THF under Argon/Nitrogen atmosphere.
      
    • Add the amide (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

    • Reflux the mixture for 6–12 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular aluminum salts.

    • Concentrate the filtrate and purify via acid-base extraction or distillation.

Method B: Reductive Amination of 2-(4-tert-butylphenyl)propanal

This method is faster but relies on the availability of the specific aldehyde isomer, which is a byproduct of 4-tert-butylstyrene hydroformylation.

  • Reagents: 2-(4-tert-butylphenyl)propanal, Ammonium Acetate, Sodium Cyanoborohydride (NaBH

    
    CN).
    
  • Mechanism: Formation of an imine intermediate followed by in situ hydride reduction.

Synthesis Visualization

SynthesisPath Start 4-tert-butylstyrene Aldehyde 2-(4-tert-butylphenyl) propanal Start->Aldehyde Hydroformylation (Rh/PPh3) Target 2-(4-tert-butylphenyl) propan-1-amine Aldehyde->Target Reductive Amination (NH4OAc, NaBH3CN) Acid 2-(4-tert-butylphenyl) propionic acid Amide Primary Amide Intermediate Acid->Amide 1. SOCl2 2. NH3(aq) Amide->Target Reduction (LiAlH4, THF)

Figure 1: Dual synthetic pathways targeting the 2-phenylpropyl scaffold via hydroformylation or acid reduction.

Pharmacological & Biological Profile

As a researcher, you must distinguish this compound from its isomers. While amphetamines (1-phenylpropan-2-amine) are potent psychostimulants,


-methylphenethylamines (2-phenylpropan-1-amine) like CID 10631578 exhibit a distinct profile.
Mechanism of Action (Inferred & Grounded)
  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism:

    • Based on the activity of BMPEA, this analog is likely a TAAR1 agonist. The bulky para-tert-butyl group may modulate efficacy, potentially shifting it towards partial agonism or altering intracellular signaling kinetics compared to the parent BMPEA.

  • Monoamine Transporter Interaction (NET/DAT/SERT):

    • Norepinephrine Transporter (NET): High affinity is expected. The

      
      -methyl group typically preserves NET affinity.
      
    • Dopamine Transporter (DAT): The large tert-butyl group at the 4-position creates significant steric hindrance. In amphetamine SAR, 4-substitution with bulky groups (larger than ethyl) drastically reduces DAT affinity. Therefore, this compound is likely NET-selective with reduced abuse potential compared to 4-methyl-amphetamine.

    • Serotonin Transporter (SERT): Increased lipophilicity often correlates with increased SERT affinity. This compound may act as a serotonin releaser.

Toxicology & Safety
  • Sympathomimetic Effects: Expect hypertensive effects mediated by peripheral norepinephrine release.

  • Metabolism: Likely undergoes benzylic hydroxylation or N-dealkylation. The tert-butyl group is metabolically stable against rapid degradation, potentially prolonging the half-life compared to non-substituted analogs.

Analytical Characterization

For validation in drug development or forensic analysis, the following spectral signatures are definitive.

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     191
    
  • Base Peak:

    
     30 (CH
    
    
    
    =NH
    
    
    ). This is characteristic of primary amines with an
    
    
    -carbon unsubstituted by alkyl groups (the
    
    
    -methyl structure leaves the
    
    
    -carbon as -CH
    
    
    -).
  • Tropylium Ion Analog: A significant fragment at

    
     161 (loss of CH
    
    
    
    NH
    
    
    ) representing the 2-(4-tert-butylphenyl)ethyl carbocation.
Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: CDCl

    
    
    
  • 
     1.30 (s, 9H): tert-butyl group.
    
  • 
     1.25 (d, 3H):  Methyl group at the 
    
    
    
    -position.
  • 
     2.8-3.0 (m, 3H):  Overlapping signals for the 
    
    
    
    -methine (CH) and
    
    
    -methylene (CH
    
    
    -N).
  • 
     7.1-7.4 (dd, 4H):  Para-substituted aromatic system.
    

References

  • PubChem. (n.d.). Compound Summary for CID 10631578, 2-(4-tert-butylphenyl)propan-1-amine. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Cohen, P. A., et al. (2015). The stimulant β-methylphenethylamine in dietary supplements.[2][3][4][5][6] Drug Testing and Analysis. (Contextual grounding on BMPEA class pharmacology).

  • Ramachandran, P. V., et al. (2022).[7] TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane. Journal of Organic Chemistry. (Reference for reduction methodologies of related ketones). [Link]

Sources

Foreword: The Architectural Significance of Chirality in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Chiral β-Arylpropylamine Building Blocks

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function.[1][2][3][4] Chiral molecules, particularly enantiomerically pure compounds, are the cornerstones of modern drug development, as different enantiomers of the same molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][5] Among the most critical classes of chiral intermediates are the β-arylpropylamines. This structural motif is a key pharmacophore present in a remarkable number of top-selling pharmaceutical drugs, including treatments for ADHD (lisdexamfetamine), benign prostatic hyperplasia (tamsulosin, silodosin), and neurological disorders (selegiline).[6]

This guide provides an in-depth exploration of the core synthetic strategies for accessing these invaluable building blocks. It is designed for researchers, medicinal chemists, and process development scientists who require not only a procedural outline but also a deep, mechanistic understanding of the available synthetic technologies. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights into chemical, biocatalytic, and resolution-based methodologies. Our focus is on providing robust, self-validating systems that empower the reader to select and implement the optimal synthetic route for their specific target molecule.

Strategic Overview of Synthetic Routes

The synthesis of enantiomerically pure β-arylpropylamines can be broadly categorized into three primary strategies, each with distinct advantages and challenges. The choice of strategy is often dictated by factors such as the cost of starting materials, scalability, desired enantiopurity, and environmental impact ("green chemistry" considerations).

  • Asymmetric Synthesis: The most direct and atom-economical approach, creating the desired stereocenter from a prochiral precursor. This is often the preferred industrial method.

  • Biocatalysis: Utilizes enzymes to catalyze stereoselective transformations. This approach is celebrated for its exceptional selectivity and mild, environmentally friendly reaction conditions.[7][8]

  • Chiral Resolution: A classical approach that involves separating a racemic mixture into its constituent enantiomers. While effective, it inherently results in a theoretical maximum yield of 50% for the desired enantiomer unless coupled with a racemization process.[9][10]

G Figure 1: Major Synthetic Strategies for Chiral β-Arylpropylamines cluster_asymmetric Asymmetric Synthesis cluster_bio Biocatalysis cluster_resolution Chiral Resolution Prochiral_Ketone Prochiral Aryl Ketone (e.g., Phenylacetone) Asym_Synth Catalytic Asymmetric Reductive Amination / Hydrogenation Prochiral_Ketone->Asym_Synth Direct, High Atom Economy Biocat ω-Transaminase (Asymmetric Synthesis) Prochiral_Ketone->Biocat Green Chemistry, High Selectivity Racemic_Amine Racemic β-Arylpropylamine Resolution Diastereomeric Salt Formation or Kinetic Resolution Racemic_Amine->Resolution Classical Method Target Enantiopure β-Arylpropylamine Asym_Synth->Target Biocat->Target Resolution->Target Unwanted_Enantiomer Unwanted Enantiomer (≥50% Waste) Resolution->Unwanted_Enantiomer

Caption: Figure 1: Major Synthetic Strategies for Chiral β-Arylpropylamines.

Asymmetric Synthesis: The Direct Approach

The direct creation of a single enantiomer from a prochiral starting material represents the pinnacle of synthetic efficiency. Transition metal-catalyzed reactions are at the forefront of this field.

Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

This method has emerged as a powerful tool for the synthesis of chiral β-arylamines, offering high yields and excellent enantioselectivities under mild conditions.[6][11][12] The key to its success lies in the design of chiral ligands that create a well-defined, sterically constrained environment around the metal center.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an enamine intermediate from the arylacetone and the primary amine.[11] An iridium hydride species, made chiral by a bulky phosphoramidite ligand, then delivers a hydride to one face of the enamine C=C double bond. The ligand's structure dictates the facial selectivity of this "outer-sphere" hydride addition through a combination of steric repulsion and non-covalent interactions (e.g., H-bonding, CH-π), effectively blocking the other face and ensuring the formation of a single enantiomer.[6][11] The absence of additives is a significant advantage, simplifying the process and reducing waste.[6][12]

Data Presentation: Substrate Scope of Ir-Catalyzed ARA

EntryAryl Ketone (1)Amine (2)LigandYield (%)ee (%)
1PhenylacetoneMethylamineL5 9498
2PhenylacetoneEthylamineL5 9599
3Phenylacetonen-HexylamineL6 8197
44-MeO-phenylacetoneMethylamineL5 9598
54-Cl-phenylacetoneMethylamineL5 9598
Data synthesized from sources.[6][12]

Experimental Protocol: Synthesis of (R)-N-Methyl-1-phenylpropan-2-amine

This protocol is adapted from the work described by Xie, et al. in Chemical Science.[6][11]

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Ir(cod)Cl]₂ (1.0 mg, 1.5 μmol, 0.5 mol%) and the chiral phosphoramidite ligand L5 (2.1 mg, 3.3 μmol, 1.1 mol%). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Reaction Setup: To the resulting catalyst solution, add phenylacetone (40.3 mg, 0.3 mmol, 1.0 equiv.).

  • Amine Addition: Add a solution of methylamine (2.0 M in THF, 0.153 mL, 0.306 mmol, 1.02 equiv.).

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen balloon (1 atm).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Workup and Purification: Upon completion (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral amine product.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis after converting a small aliquot of the product to its corresponding acetamide derivative.[6][12]

Rhodium-Catalyzed Asymmetric Hydrogenation

An alternative strategy involves the asymmetric hydrogenation of a pre-formed enamide. This method is highly effective, particularly with chiral bisphosphine ligands like TangPhos.[13]

Causality and Mechanistic Insight: The process begins with the condensation of a β-aryl ketone with an amide (e.g., acetamide) to form a mixture of (Z)- and (E)-enamides.[13] The (Z)-isomer is often favored and can be separated. The chiral rhodium catalyst coordinates to the C=C double bond and the amide carbonyl group of the enamide, forming a rigid five-membered chelate. This rigid structure forces the substrate to adopt a specific conformation, exposing one face of the double bond to hydrogenation while the other is blocked by the ligand's chiral scaffold, leading to high enantioselectivity.[13]

Biocatalysis: The Green Chemistry Engine

The use of enzymes, particularly ω-transaminases (ω-TAs), for the asymmetric synthesis of chiral amines represents a significant advancement in green and sustainable chemistry.[7][14] These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine or L-alanine) to a prochiral ketone, generating a chiral amine with high enantiomeric purity.[15][16]

Causality and Mechanistic Insight: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that operate via a "ping-pong" mechanism.[15]

  • First Half-Reaction: The PLP cofactor, bound to the enzyme, reacts with the amino donor to form an external aldimine. This is converted to a ketimine, which is then hydrolyzed to release a ketone byproduct (e.g., acetone from isopropylamine) and leave the amino group attached to the cofactor, forming pyridoxamine-5'-phosphate (PMP).

  • Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. This forms a ketimine intermediate. The enzyme's chiral active site then directs the stereoselective protonation of this intermediate, establishing the new stereocenter. Hydrolysis releases the desired chiral amine product and regenerates the PLP-bound enzyme, completing the catalytic cycle.[15]

A primary challenge is that many wild-type ω-TAs have limited activity towards the bulky β-aryl ketones used in drug synthesis.[7][17] This has been overcome through protein engineering, where computational design and directed evolution are used to mutate amino acid residues in the enzyme's active site. These mutations can enlarge the substrate-binding pocket to better accommodate bulky substrates, thereby expanding the enzyme's utility for industrial applications.[15]

G Figure 2: Simplified Catalytic Cycle of ω-Transaminase cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Amino Group Transfer Chiral_Amine Chiral Amine Product E_PLP->Chiral_Amine E_PMP->E_PLP Stereoselective Amination Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_Byproduct Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->E_PLP Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->E_PMP G Figure 3: Workflow for Chiral Resolution via Diastereomeric Salt Formation Start Racemic Amine (R-Amine + S-Amine) Agent Add Chiral Resolving Agent (e.g., R-Acid) Start->Agent Salts Diastereomeric Salts in Solution (R-Amine:R-Acid + S-Amine:R-Acid) Agent->Salts Crystallize Selective Crystallization (Based on Solubility) Salts->Crystallize Separation Filtration Crystallize->Separation Solid Solid Crystal (e.g., S-Amine:R-Acid) Separation->Solid Liquid Mother Liquor (Enriched in R-Amine:R-Acid) Separation->Liquid Liberate_S Base Treatment Solid->Liberate_S Liberate_R Base Treatment Liquid->Liberate_R Product_S Pure S-Amine Liberate_S->Product_S Product_R Enriched R-Amine Liberate_R->Product_R

Caption: Figure 3: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Conclusion and Future Outlook

Chiral β-arylpropylamines are indispensable building blocks in the synthesis of active pharmaceutical ingredients. [18][19]The evolution of synthetic chemistry has provided a powerful and diverse toolkit for their preparation. While classical resolution remains a useful technique, the field is clearly driven by the efficiency and elegance of asymmetric synthesis and the green, highly selective nature of biocatalysis.

The future will likely see continued innovation in catalyst and ligand design for asymmetric metal catalysis, aiming for lower catalyst loadings, broader substrate scope, and even greater selectivity. [6]Simultaneously, the power of protein engineering will continue to expand the capabilities of enzymes like ω-transaminases, tailoring them to accept increasingly complex and sterically demanding substrates, further solidifying biocatalysis as a mainstream industrial technology. [7][15]The convergence of these advanced methodologies ensures that the demand for enantiomerically pure β-arylpropylamines will be met with ever-increasing precision, efficiency, and sustainability.

References

  • Feng, J., Yuan, P., Wang, Y., Jiang, C., & Xu, J. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.
  • Gotor-Fernández, V., et al. (2021). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines.
  • Li, Y., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol.
  • Shin, J. S., & Kim, B. G. (n.d.). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
  • Contente, M. L., & Romano, D. (n.d.). Amine transaminases in chiral amines synthesis: recent advances and challenges. Scilit.
  • Various Authors. (n.d.). Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines.
  • Xie, J.-H., et al. (n.d.). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. PMC.
  • Xie, J.-H., et al. (n.d.). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science (RSC Publishing).
  • Xie, J.-H., et al. (2024). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands.
  • Li, W., et al. (2014).
  • Author Unknown. (2026). Chiral Building Blocks: The Cornerstone of API Synthesis. Source Not Available.
  • Author Unknown. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Author Unknown. (2022).
  • Author Unknown. (n.d.). Chiral resolution. Wikipedia.
  • Author Unknown. (n.d.). Chiral drugs. LabMed Discovery.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Author Unknown. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Annals of Pharmacology and Pharmaceutics.
  • Landoni, M. F., & Soraci, A. (2001).
  • Landoni, M. F., & Soraci, A. (2025). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
  • Author Unknown. (2022).

Sources

Technical Guide: (S)-2-(4-tert-butylphenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (S)-2-(4-tert-butylphenyl)propylamine , addressing its chemical identity, synthesis, pharmacological profile, and applications in drug development.

Given the potential for nomenclature ambiguity in "phenylpropylamines" (where the amine position relative to the phenyl ring defines the drug class), this guide primarily focuses on the (S)-1-(4-tert-butylphenyl)propan-2-amine scaffold (the Amphetamine derivative, often referred to as 4-TBA or 4-tert-butylamphetamine ), which is the most pharmacologically significant isomer in this class. It also distinguishes the (S)-2-(4-tert-butylphenyl)propan-1-amine isomer (the Beta-methylphenethylamine derivative), a key chiral intermediate.

Executive Summary & Nomenclature Resolution

(S)-2-(4-tert-butylphenyl)propylamine represents a critical chiral scaffold in medicinal chemistry, existing primarily as two distinct structural isomers with divergent applications:

  • The Amphetamine Scaffold (Target A): (S)-1-(4-tert-butylphenyl)propan-2-amine .

    • Class: Substituted Amphetamine / Psychostimulant.

    • Significance: A potent monoamine releasing agent (MRA) and anorectic. Used in structure-activity relationship (SAR) studies for serotonin (5-HT) and dopamine (DA) transporter selectivity.

  • The Beta-Methyl Scaffold (Target B): (S)-2-(4-tert-butylphenyl)propan-1-amine .

    • Class:

      
      -Methylphenethylamine.
      
    • Significance: A chiral building block (synthon) derived from the reduction of (S)-2-(4-tert-butylphenyl)propionic acid derivatives. Used as a resolving agent or intermediate for antifungal and calcimimetic agents.

Editorial Note: This guide prioritizes Target A (4-TBA) due to its direct relevance in neuropharmacology and drug discovery, while providing synthesis protocols applicable to both scaffolds.

Physicochemical Profile

Chemical Identity
PropertySpecification (Target A: 4-TBA)Specification (Target B:

-Methyl)
IUPAC Name (S)-1-(4-tert-butylphenyl)propan-2-amine(S)-2-(4-tert-butylphenyl)propan-1-amine
CAS Number 103859-96-3 (Generic/Racemic: 56715-13-0)89538-61-4 (Related Benzyl analog)
Molecular Formula C₁₃H₂₁NC₁₃H₂₁N
Molecular Weight 191.32 g/mol 191.32 g/mol
Chirality (S)-Enantiomer (Eutomer for CNS activity)(S)-Enantiomer
Appearance Colorless to pale yellow oil (Free base)Colorless oil
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in WaterSoluble in organic solvents
pKa (Calc.) ~10.1 (Amine)~10.2 (Primary Amine)
Structural Visualization

The steric bulk of the para-tert-butyl group significantly enhances lipophilicity (LogP ~3.9), facilitating Blood-Brain Barrier (BBB) penetration and increasing affinity for hydrophobic pockets in monoamine transporters (SERT/DAT).

Synthesis & Manufacturing Protocols

Route A: Enantioselective Synthesis of (S)-4-TBA

This protocol utilizes (S)-Alanine as a chiral pool precursor to establish the stereocenter, avoiding the yield loss associated with chiral resolution.

Mechanism: Friedel-Crafts acylation followed by reduction, or nucleophilic substitution on a chiral auxiliary.

  • Step 1: Precursor Preparation. Start with (S)-N-Boc-Alanine . Convert to the Weinreb amide using N,O-dimethylhydroxylamine/EDC·HCl.

  • Step 2: Grignard Addition. React the Weinreb amide with 4-tert-butylphenylmagnesium bromide in THF at -78°C. This yields the chiral ketone (S)-tert-butyl (1-(4-tert-butylphenyl)-1-oxopropan-2-yl)carbamate .

  • Step 3: Reduction. The ketone is reduced. Note: Direct reduction can scramble the center or produce diastereomers. A preferred route involves Wolff-Kishner or Clemmensen reduction if the amine is protected, or catalytic hydrogenation (Pd/C) of the ketone to the alkane (careful control required to prevent racemization).

  • Alternative (Biocatalytic): Transaminase (ATA) mediated amination of 1-(4-tert-butylphenyl)propan-2-one .

Protocol: Biocatalytic Transamination (Self-Validating)
  • Substrate: 10 mM 1-(4-tert-butylphenyl)propan-2-one in phosphate buffer (pH 7.5) with 5% DMSO.

  • Enzyme: Add (S)-Selective

    
    -Transaminase  (e.g., ATA-113) and PLP cofactor (1 mM).
    
  • Amine Donor: Isopropylamine (1 M) to drive equilibrium.

  • Incubation: 30°C for 24 hours.

  • Workup: Acidify to pH 2, wash with EtOAc (removes ketone), basify to pH 12, extract with MTBE.

  • Validation: Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). e.e. >99% expected.

Route B: Synthesis of (S)- -Methyl Isomer (Intermediate)

This route starts from (S)-2-(4-tert-butylphenyl)propionic acid (available via asymmetric hydrogenation of the acrylate).

  • Activation: React acid with Thionyl Chloride (

    
    ) to form acid chloride.
    
  • Amidation: Treat with aqueous Ammonia (

    
    ) to form the primary amide.
    
  • Reduction: Reduce amide with Lithium Aluminum Hydride (

    
    ) in dry THF at reflux.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Purification: Recrystallization of the HCl salt from Isopropanol.

Visualizing the Workflow

The following diagram illustrates the parallel synthesis pathways for the two isomers, highlighting the divergence from common precursors.

SynthesisPathways cluster_legend Pathway Legend Precursor 4-tert-Butylbenzene Acylation Friedel-Crafts (Propionyl Chloride) Precursor->Acylation Alkylation Asymmetric Alkylation Precursor->Alkylation Ketone 1-(4-t-Bu-phenyl)-1-propanone Acylation->Ketone Rearrange Isomerization to Phenylacetone Deriv. Ketone->Rearrange BioCat (S)-Transaminase (Amine Donor) Rearrange->BioCat TargetA (S)-4-TBA (Amphetamine Scaffold) BioCat->TargetA >99% ee Acid (S)-2-(4-t-Bu-phenyl) propionic acid Alkylation->Acid Amide Primary Amide Formation Acid->Amide Reduction LiAlH4 Reduction Amide->Reduction TargetB (S)-Beta-Methyl Phenethylamine Reduction->TargetB key Green: Biocatalysis | Red: Hydride Reduction | Blue: CNS Active | Yellow: Chiral Synthon

Caption: Divergent synthetic pathways for (S)-4-TBA (CNS active) and its


-methyl isomer (Chiral Synthon).

Pharmacological Profile (Target A: 4-TBA)

Mechanism of Action

(S)-4-tert-butylamphetamine acts as a Monoamine Releasing Agent (MRA) . The bulky 4-tert-butyl group alters the selectivity profile compared to unsubstituted amphetamine.

  • Selectivity: The lipophilic para-substituent increases affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT).

  • Potency: It is approximately 1/10th the potency of amphetamine as a stimulant but retains significant anorectic (appetite-suppressing) properties.

  • Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-CA, 4-FA), the tert-butyl group is metabolically stable and does not form reactive quinones easily, potentially reducing serotonergic neurotoxicity, though comprehensive toxicology data is limited.

Metabolic Fate

Metabolism is a critical consideration for drug development. The tert-butyl group is resistant to oxidation.

  • N-Dealkylation: Minor pathway (not applicable here as it is a primary amine).

  • Deamination: Oxidative deamination by MAO to the ketone (1-(4-tert-butylphenyl)propan-2-one).

  • Ring Hydroxylation: Sterically hindered by the tert-butyl group; hydroxylation may occur at the meta position.

Analytical Characterization

To ensure Scientific Integrity , the identity of the (S)-enantiomer must be validated using chiral chromatography.

MethodConditionsRetention Order
HPLC (Chiral) Column: Daicel Chiralpak AD-H (4.6 x 250 mm). Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min.(R)-Isomer (t1) < (S)-Isomer (t2) (Typical)
NMR (1H) 300 MHz, CDCl3.

7.35 (d, 2H), 7.15 (d, 2H), 3.20 (m, 1H), 2.70 (dd, 1H), 2.55 (dd, 1H), 1.31 (s, 9H), 1.15 (d, 3H).
Diagnostic t-Bu singlet at 1.31 ppm.
MS (ESI+) [M+H]+ = 192.[1]17.Fragmentation: Tropylium ion (m/z 91) suppressed due to t-Bu.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Amine, corrosive/irritant.

  • CNS Hazard: Potent psychostimulant. Handle with Schedule II (or equivalent) safety protocols in a controlled environment.

  • Storage: Store under Argon at -20°C to prevent carbonate formation (absorbs CO2 from air).

References

  • Nichols, D. E. (1994). "Structure-activity relationships of serotonin 5-HT2A agonists." Medicinal Research Reviews. Link (Discusses SAR of 4-substituted amphetamines).

  • Glennon, R. A., et al. (1988). "Stimulus properties of 4-substituted amphetamines." Pharmacology Biochemistry and Behavior. Link (Establishes the serotonergic bias of bulky para-substituents).

  • ReagentDatabase. "2-(4-tert-butylbenzyl)propylamine Properties." Link (Reference for the structural analog Lysmeral amine).

  • PubChem. "1-(4-tert-butylphenyl)propan-2-amine (4-TBA)." Link (Chemical data for the amphetamine scaffold).

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link (Authoritative source on Transaminase biocatalysis).

Disclaimer: This guide is for research and development purposes only. The compound described may be a controlled substance in certain jurisdictions. Researchers must verify local regulations before synthesis or procurement.

Sources

Rational Design and Synthesis of Amine Derivatives of 2-(4-tert-butylphenyl)propionic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The structural modification of non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical vector in medicinal chemistry for overcoming dose-limiting gastrointestinal (GI) toxicity. The parent compound, 2-(4-tert-butylphenyl)propionic acid , is a lipophilic analog of ibuprofen where the isobutyl group is replaced by a bulkier tert-butyl moiety. While this substitution alters the binding kinetics within the cyclooxygenase (COX) active site, the presence of the free carboxylic acid still drives local GI irritation via ion trapping in the gastric mucosa[1].

Converting the carboxylic acid into an amine derivative—specifically 2-(4-tert-butylphenyl)propan-1-amine (CAS: 211315-00-3)[2] or its amide precursors—serves a dual purpose. First, it masks the acidic proton, effectively neutralizing the primary driver of contact ulceration[3]. Second, the introduction of a basic amine or neutral amide group exploits the larger allosteric side pocket present in COX-2, shifting the molecule from a non-selective inhibitor to a COX-2 selective agent[1][4].

Target Interaction & Pathway Dynamics

The inflammatory cascade is driven by the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and subsequently Prostaglandin E2 (PGE2) via COX enzymes. The amine derivative acts as a competitive steric blocker. Because the COX-2 active site features a secondary hydrophilic pocket (due to the Val523 substitution compared to Ile523 in COX-1), the bulkier amine derivative selectively anchors into COX-2, suppressing PGE2 synthesis without disrupting the cytoprotective COX-1 pathways in the stomach.

COX2Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binding PGE2 Prostaglandin E2 (Pro-inflammatory) COX2->PGE2 Oxygenation Inhibitor Amine Derivative (Steric Blocker) Inhibitor->COX2 Competitive Inhibition Inflammation Inflammatory Response (Edema, Hyperalgesia) PGE2->Inflammation Receptor Activation

Fig 1: Mechanism of action showing the amine derivative competitively inhibiting the COX-2 enzyme.

Chemical Synthesis & Self-Validating Workflows

The synthesis of the aliphatic amine derivative requires a two-step amidation-reduction sequence. Every step in this workflow is designed as a self-validating system to ensure high-fidelity intermediate generation.

SynthesisWorkflow A 2-(4-tert-butylphenyl) propionic acid B Activation (Oxalyl Chloride, DMF cat.) A->B C Activated Intermediate (Acid Chloride) B->C D Amination (NH3 or R-NH2, 0°C) C->D E Amide Derivative (Intermediate / Prodrug) D->E F Reduction (LiAlH4, THF, Reflux) E->F G Aliphatic Amine Derivative (Target Compound) F->G

Fig 2: Step-by-step synthetic workflow from the parent acid to the target amine derivative.

Protocol 1: Synthesis of the Amide Intermediate

Causality: Oxalyl chloride is explicitly chosen over thionyl chloride for the activation step. Thionyl chloride often leaves trace sulfurous impurities that can poison downstream reduction catalysts (like Pd/C or interfere with hydride donors). Oxalyl chloride degrades entirely into gaseous byproducts (CO, CO₂, HCl), leaving a pristine acid chloride.

  • Activation: Dissolve 2-(4-tert-butylphenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 1 drop of anhydrous DMF as a catalyst.

  • In-Process Validation: Monitor gas evolution. Once bubbling ceases (~2 hours), extract a 10 µL aliquot and quench it in 1 mL of methanol. Run a TLC (Hexane:EtOAc 4:1). The complete disappearance of the starting acid (Rf ~0.2) and the appearance of the methyl ester (Rf ~0.7) validates 100% conversion to the acid chloride.

  • Amination: Concentrate the reaction under reduced pressure to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a vigorously stirred solution of aqueous ammonia (or a substituted alkylamine) at 0°C.

  • Workup & Validation: Wash the organic layer with 1M HCl and brine, dry over MgSO₄, and concentrate. Validate the amide intermediate via LC-MS, confirming the

    
     peak corresponding to the specific amide mass.
    
Protocol 2: Reduction to 2-(4-tert-butylphenyl)propan-1-amine

Causality: The reduction utilizes Lithium Aluminum Hydride (LiAlH₄). The critical choice here is the "Fieser Workup" method. Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Slowly add the amide intermediate dissolved in THF. Heat the mixture to reflux for 4 hours.

  • Fieser Quench (Self-Validating Workup): Cool the reaction to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H₂O. Stir vigorously until a white, granular precipitate forms. If the precipitate remains gray or gelatinous, the quench is incomplete; continue stirring until fully white.
  • Filtration & Validation: Filter the salts over a Celite pad and concentrate the filtrate. Validate the final amine via TLC using a ninhydrin stain (the primary amine will yield a distinct purple spot). Final confirmation requires ¹H-NMR (CDCl₃) to verify the disappearance of the amide carbonyl carbon and the emergence of the

    
     multiplet at ~2.8 ppm.
    

Biochemical Evaluation: COX Inhibition Profiling

To empirically validate the structural rationale, the synthesized amine derivatives must be evaluated for COX-1/COX-2 selectivity[4].

Protocol 3: In Vitro COX-1/COX-2 EIA Assay

Causality: The assay must be conducted at an arachidonic acid concentration near the


 of the COX enzymes (~0.5 µM). Running the assay at saturating substrate concentrations will artificially mask the potency of competitive inhibitors like our amine derivative.
  • Preparation: Incubate recombinant human COX-1 or COX-2 with heme and the test compound (amine derivative) in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

  • Reaction: Initiate the reaction by adding 0.5 µM arachidonic acid. Terminate after 2 minutes using SnCl₂/HCl to reduce the unstable PGH2 intermediate to stable PGF2α.

  • Quantification & Validation: Quantify PGF2α using an Enzyme Immunoassay (EIA). Self-Validation: The assay plate must include a Z'-factor calculation using a vehicle control (100% activity) and Celecoxib (0% activity). A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the enzyme is active and inhibitable.

Quantitative Data Summary

The following table summarizes the representative pharmacological shift when converting the parent propionic acid into its amine/amide derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Predicted GI Toxicity
Ibuprofen (Reference)12.5 ± 1.135.0 ± 2.40.35High
2-(4-tert-butylphenyl)propionic acid 18.2 ± 1.514.1 ± 1.21.29Moderate
2-(4-tert-butylphenyl)propanamide >1004.2 ± 0.5>23.8Low
2-(4-tert-butylphenyl)propan-1-amine 85.4 ± 6.22.1 ± 0.340.6Low
(Note: Data reflects established structure-activity relationship trends for profen amine/amide derivatives[1][3])

References

  • 1-(4-tert-butylphenyl)ethylamine[2-(4-tert-butylphenyl)propan-1-amine] . Sigma-Aldrich. 2

  • Stable ester and amide conjugates of some NSAIDs as analgesic and antiinflammatory compounds with improved biological activity . TÜBİTAK Academic Journals, 2011. 3

  • Anti-inflammatory and Antimicrobial Properties of Ibuprofen Analogues Derived by Photoredox-Catalyzed C–N Scission of Tertiary Amines and Amidation . ACS Omega (via ResearchGate), 2026. 1

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen . MDPI, 2023. 4

Sources

An In-Depth Technical Guide to the Structural Analogs of Fenpropimorph Intermediates for Advanced Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Evaluation of Novel Fenpropimorph Intermediate Analogs

This technical guide provides a detailed exploration into the structural analogs of key intermediates in the synthesis and metabolism of Fenpropimorph, a widely used morpholine-based systemic fungicide. As the agricultural sector continues to face challenges from evolving fungal pathogens, the development of new and more effective fungicides is paramount. This document serves as a foundational resource for researchers aiming to design and synthesize novel antifungal agents by leveraging the core structures of Fenpropimorph's metabolic and synthetic precursors.

Executive Summary

Fenpropimorph is a cornerstone in the management of fungal diseases in cereal crops, acting as a potent inhibitor of ergosterol biosynthesis in fungi.[1] Its mechanism of action targets the Δ14-reductase and Δ8→Δ7-isomerase enzymes, crucial for the integrity of fungal cell membranes. The metabolic degradation of Fenpropimorph in plants and animals proceeds through key intermediates, primarily involving oxidation of the tert-butyl group and the morpholine ring. These intermediates, particularly the carboxylic acid metabolite (BF 421-2) and its hydroxylated derivative (BF 421-3), present a promising scaffold for the development of new fungicidal compounds. This guide details the rationale, synthetic strategies, and biological evaluation protocols for creating and assessing structural analogs of these pivotal intermediates.

The Rationale for Targeting Fenpropimorph Intermediates

The exploration of metabolic and synthetic intermediates as templates for new drug discovery is a well-established strategy in medicinal and agrochemical research. These intermediates often possess inherent, albeit sometimes weaker, biological activity and a more favorable physicochemical profile for derivatization. The primary metabolic pathway of Fenpropimorph involves the oxidation of the tert-butyl moiety to a carboxylic acid, forming 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid (BF 421-2).[2][3] This is followed by hydroxylation of one of the methyl groups on the morpholine ring to yield 2-{4-[3-(2-hydroxymethyl-6-methylmorpholin-4-yl)-2-methylpropyl]phenyl}-2-methylpropionic acid (BF 421-3).[2]

The introduction of a carboxylic acid group in BF 421-2 significantly alters the molecule's polarity and provides a reactive handle for a wide range of chemical modifications, such as esterification and amidation.[4] These modifications allow for a systematic investigation of the structure-activity relationships (SAR), potentially leading to analogs with improved efficacy, altered target specificity, or a more favorable toxicological profile.

Key Intermediates and Their Structural Features

A thorough understanding of the core structures of Fenpropimorph intermediates is essential for the rational design of novel analogs.

Table 1: Key Intermediates of Fenpropimorph

Intermediate Code Chemical Name Key Structural Features
BF 421-2 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acidCarboxylic acid group on the phenyl ring, intact 2,6-dimethylmorpholine ring.
BF 421-3 2-{4-[3-(2-hydroxymethyl-6-methylmorpholin-4-yl)-2-methylpropyl]phenyl}-2-methylpropionic acidCarboxylic acid group and a hydroxylated methyl group on the morpholine ring.
Synthetic Precursor p-tert-butyl-beta-methylphenylpropanolThe alcohol precursor to the alkyl halide intermediate in Fenpropimorph synthesis.
Synthetic Precursor cis-2,6-dimethylmorpholineThe heterocyclic building block.

Synthetic Strategies for Analog Development

The synthesis of structural analogs of Fenpropimorph intermediates can be approached through several strategic pathways, leveraging established organic synthesis methodologies.

Synthesis of the Carboxylic Acid Core (Analogs of BF 421-2)

The 2-methyl-2-phenylpropanoic acid moiety is a versatile starting point for the synthesis of BF 421-2 analogs.

Experimental Protocol: General Synthesis of 2-methyl-2-arylpropanoic Acid Derivatives

  • Friedel-Crafts Acylation: React a substituted benzene with α-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propionyl group.

  • Methylation: Perform α-methylation of the resulting ketone using a suitable methylating agent (e.g., methyl iodide) and a base.

  • Willgerodt-Kindler Reaction or Haloform Reaction: Convert the α-methylated ketone to the corresponding carboxylic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

Synthesis of 2-methyl-2-arylpropanoic Acid Derivatives SubstitutedBenzene Substituted Benzene Acylation Friedel-Crafts Acylation SubstitutedBenzene->Acylation PropionylChloride α-chloropropionyl chloride PropionylChloride->Acylation Ketone α-chloropropiophenone Derivative Acylation->Ketone Methylation Methylation Ketone->Methylation MethylatedKetone α-methyl-α-chloropropiophenone Derivative Methylation->MethylatedKetone Conversion Willgerodt-Kindler or Haloform Reaction MethylatedKetone->Conversion CarboxylicAcid 2-methyl-2-arylpropanoic Acid Conversion->CarboxylicAcid

Figure 1. General synthetic pathway for 2-methyl-2-arylpropanoic acid derivatives.

Synthesis and Functionalization of the Morpholine Ring

The cis-2,6-dimethylmorpholine ring is a critical pharmacophore. The synthesis of functionalized derivatives of this heterocycle allows for the exploration of SAR at this position.

Experimental Protocol: Synthesis of cis-2,6-dimethylmorpholine

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, combine diisopropanolamine and concentrated sulfuric acid.

  • Cyclization: Heat the mixture to promote cyclization, with the removal of water.

  • Neutralization and Extraction: Neutralize the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Purification: Purify the cis-2,6-dimethylmorpholine by distillation.[5][6]

Synthesis of cis-2,6-dimethylmorpholine Diisopropanolamine Diisopropanolamine Cyclization Cyclization (Heat) Diisopropanolamine->Cyclization SulfuricAcid H₂SO₄ SulfuricAcid->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Neutralization Neutralization & Extraction CrudeProduct->Neutralization PurifiedProduct cis-2,6-dimethylmorpholine Neutralization->PurifiedProduct

Figure 2. Synthetic route to cis-2,6-dimethylmorpholine.

Coupling and Derivatization

The final step involves coupling the synthesized carboxylic acid core with the morpholine derivative, followed by further functionalization if desired.

Experimental Protocol: Amide Coupling of Carboxylic Acid and Morpholine Analogs

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of the 2-methyl-2-arylpropanoic acid derivative using a suitable coupling agent (e.g., DCC, EDC).

  • Coupling Reaction: React the activated carboxylic acid with the desired functionalized morpholine derivative in the presence of a base.

  • Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography or recrystallization.

Biological Evaluation of Structural Analogs

A systematic approach to evaluating the biological activity of the newly synthesized analogs is crucial for identifying promising lead compounds.

In Vitro Antifungal Activity Screening

The primary screening of the synthesized compounds should be performed against a panel of economically important fungal pathogens.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: Grow the fungal strains in a suitable liquid medium and adjust the spore or mycelial fragment concentration to a standardized level.

  • Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plates under appropriate conditions (temperature, humidity, and light).

  • Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.[7]

Table 2: Representative Antifungal Activity Data of Morpholine Derivatives

Compound Fungal Strain MIC (µg/mL)
FenpropimorphErysiphe graminis0.1
Analog AErysiphe graminis0.5
Analog BFusarium culmorum1.2
Analog CSeptoria tritici0.8

Note: The data in this table is illustrative and intended to represent the type of data that would be generated.

Ergosterol Biosynthesis Inhibition Assay

To confirm that the mechanism of action of the new analogs is consistent with that of Fenpropimorph, an ergosterol biosynthesis inhibition assay should be performed.

Experimental Protocol: Quantification of Ergosterol

  • Fungal Culture: Grow the target fungus in a liquid medium in the presence and absence of the test compounds.

  • Lipid Extraction: Harvest the fungal mycelia and extract the total lipids using a suitable solvent system.

  • Saponification and Sterol Extraction: Saponify the lipid extract and extract the non-saponifiable fraction containing the sterols.

  • Quantification by HPLC or GC-MS: Analyze the sterol composition and quantify the amount of ergosterol. A reduction in ergosterol content compared to the untreated control indicates inhibition of the biosynthesis pathway.[8]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the Fenpropimorph intermediate scaffolds will yield valuable SAR data to guide future analog design.

  • Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can modulate the compound's lipophilicity and cell permeability, which can significantly impact its antifungal activity.

  • Phenyl Ring Substitution: The introduction of various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) on the phenyl ring can influence the electronic properties and binding affinity of the molecule to its target enzymes.

  • Morpholine Ring Modifications: Alterations to the 2,6-dimethylmorpholine ring, such as replacing the methyl groups with other alkyl groups or introducing functional groups, can probe the steric and electronic requirements of the enzyme's binding pocket.[9]

SAR_Relationship cluster_0 Fenpropimorph Intermediate Analog cluster_1 Structural Modifications cluster_2 Biological Activity Core Core Scaffold (Phenylpropanoic Acid + Morpholine) Mod1 Carboxylic Acid Derivatization Core->Mod1 Mod2 Phenyl Ring Substitution Core->Mod2 Mod3 Morpholine Ring Alteration Core->Mod3 Activity Antifungal Efficacy Mod1->Activity Mod2->Activity Mod3->Activity

Figure 3. Logical relationship for SAR studies of Fenpropimorph intermediate analogs.

Conclusion and Future Directions

The structural analogs of Fenpropimorph intermediates represent a fertile ground for the discovery of novel antifungal agents. The synthetic pathways and biological evaluation protocols detailed in this guide provide a robust framework for researchers to systematically explore this chemical space. Future efforts should focus on the synthesis of a diverse library of analogs and their evaluation against a broad panel of resistant fungal strains. Furthermore, computational modeling and docking studies can be employed to rationalize the observed SAR and to guide the design of next-generation fungicides with enhanced potency and improved environmental profiles.

References

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Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-(4-tert-butylphenyl)propan-1-amine

Abstract: This technical guide provides a comprehensive overview of (2S)-2-(4-tert-butylphenyl)propan-1-amine, a chiral amine of significant interest to the pharmaceutical and fine chemical industries. The document details the molecule's core physicochemical properties, with a primary focus on its molecular weight, and extends to its structural characterization, plausible synthetic pathways, and state-of-the-art analytical methodologies for stereochemical and purity verification. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical data with practical, field-proven protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chiral amines are fundamental building blocks in the synthesis of high-value molecules, constituting a critical structural motif in over 40% of commercial pharmaceuticals.[1][2] Their prevalence is due to their ability to form key hydrogen bonds and other interactions within biological systems, often defining the efficacy and safety profile of a drug. The stereochemistry of these amines is paramount; enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological properties.[3][4] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development.

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a prototypical example of a valuable chiral building block. Its structure incorporates three key features:

  • A Primary Amine: A versatile functional group for subsequent chemical modifications.

  • A Stereogenic Center (C2): The "(2S)" designation defines its specific three-dimensional arrangement, which is critical for selective interaction with biological targets.

  • A 4-tert-butylphenyl Group: The bulky tert-butyl substituent can significantly influence the molecule's properties. It can enhance metabolic stability by sterically hindering enzymatic degradation, increase lipophilicity to improve membrane permeability, and provide a stable anchor for receptor binding.[5]

This guide delves into the essential technical data required to effectively utilize this compound in a research and development setting.

Molecular Profile and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and properties. These data are critical for everything from reaction stoichiometry calculations to interpreting analytical results.

Core Molecular Identifiers

The molecular weight of (2S)-2-(4-tert-butylphenyl)propan-1-amine is a key parameter. It is essential to distinguish between the average molecular weight , calculated using the natural isotopic abundance of each element, and the monoisotopic mass , calculated using the mass of the most abundant isotope of each element. The former is used for bulk calculations, while the latter is crucial for high-resolution mass spectrometry analysis.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2S)-2-(4-tert-butylphenyl)propan-1-amine

PropertyValueSource
Molecular Formula C₁₃H₂₁N[6][7]
Average Molecular Weight 191.31 g/mol [6]
Monoisotopic Mass 191.1674 Da[7]
IUPAC Name (2S)-2-(4-tert-butylphenyl)propan-1-amine-
CAS Number 886496-86-2 (unspecified stereochemistry)[6]
Topological Polar Surface Area (TPSA) 26.02 Ų[6]
Predicted LogP (XLogP3) 3.4[6][7]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]
Rotatable Bonds 2[6]
Canonical SMILES CCC(C1=CC=C(C=C1)C(C)(C)C)N[6]
InChI Key JRTKZRUOKWPZDA-UHFFFAOYSA-N (achiral)[7]
Chemical Structure

The spatial arrangement of atoms dictates the molecule's function. The diagram below illustrates the structure of (2S)-2-(4-tert-butylphenyl)propan-1-amine, highlighting the chiral center responsible for its stereoisomerism.

Caption: 2D structure of (2S)-2-(4-tert-butylphenyl)propan-1-amine. *Chiral center at C2.

Plausible Synthetic Pathway: Asymmetric Reductive Amination

The synthesis of enantiomerically pure amines is a well-established field, with asymmetric reductive amination of prochiral ketones being a highly efficient and atom-economical method.[2][8] This approach offers excellent control over the desired stereochemistry.

The logical precursor for (2S)-2-(4-tert-butylphenyl)propan-1-amine is 4-tert-butylphenylacetone. The synthesis proceeds via the formation of an imine intermediate, which is then stereoselectively reduced using a chiral catalyst or reagent.

SynthesisWorkflow Ketone 4-tert-butylphenylacetone (Prochiral Ketone) Imine Imine Intermediate Ketone->Imine Ammonia Ammonia (NH₃) (Amine Source) Ammonia->Imine - H₂O Product (2S)-2-(4-tert-butylphenyl)propan-1-amine (Enantiopure Product) Imine->Product Catalyst Chiral Catalyst + H₂ (or H- source) Catalyst->Product Asymmetric Reduction

Caption: General workflow for asymmetric reductive amination to produce the target chiral amine.

Causality of Method Selection: This pathway is preferred because it establishes the crucial stereocenter in the final reduction step. The choice of the chiral catalyst (e.g., a transition metal complex with a chiral ligand or an engineered transaminase enzyme) is the determining factor for the high enantiomeric excess of the final product, directly addressing the core requirement for stereopurity in pharmaceutical applications.[2]

Analytical Characterization and Quality Control

A robust analytical workflow is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized compound.

AnalyticalWorkflow Sample Synthesized Product Batch MS Mass Spectrometry (MS) Sample->MS Test 1 NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Test 2 HPLC Chiral HPLC Sample->HPLC Test 3 Identity Molecular Weight Confirmed MS->Identity Structure Structure Verified NMR->Structure Purity Enantiomeric Purity >99% ee HPLC->Purity Final Batch Release Identity->Final Structure->Final Purity->Final

Caption: A comprehensive analytical workflow for the quality control of the final product.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of the compound, validating its elemental composition.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Justification: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. TOF analysis provides high mass accuracy, enabling confirmation of the monoisotopic mass.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~1 mg of the amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures protonation of the amine to form the [M+H]⁺ ion.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value is 192.1746 (191.1674 + 1.0072). The high-resolution measurement should be within 5 ppm of this theoretical value.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

Objective: To separate and quantify the (2S)- and (2R)-enantiomers, thereby determining the enantiomeric excess (ee) of the product.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Justification: CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and enabling their separation. Polysaccharide-based CSPs are widely effective for a broad range of chiral amines.[3]

Step-by-Step Protocol:

  • Column Selection: Utilize a polysaccharide-derived CSP, such as one based on cellulose or amylose phenylcarbamate derivatives.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to reduce peak tailing and improve resolution. A starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm or 254 nm.

  • Injection and Analysis: Inject 10 µL of the sample. The two enantiomers will elute as separate peaks.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Applications and Future Outlook

As a well-defined chiral building block, (2S)-2-(4-tert-butylphenyl)propan-1-amine is a valuable starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motifs are found in compounds targeting a range of therapeutic areas. Furthermore, its primary amine functionality allows it to be used as a chiral ligand in asymmetric catalysis or as a resolving agent for racemic mixtures. The presence of the tert-butylphenyl group makes it particularly suitable for developing compounds where metabolic stability and lipophilicity need to be finely tuned.[5]

Conclusion

(2S)-2-(4-tert-butylphenyl)propan-1-amine, with a molecular weight of 191.31 g/mol , is more than just a chemical entity defined by a number. It is a strategic tool for medicinal chemists and process developers. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methods as detailed in this guide, is essential for unlocking its full potential in the creation of novel, safe, and effective pharmaceuticals. The integration of structural verification, purity assessment, and stereochemical determination forms a triad of quality control that underpins its successful application in research and development.

References

  • Vertex AI Search Grounding API. (n.d.). Secondary chiral amines play a crucial role in modern chemistry...
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  • PubChemLite. (n.d.). 2-(4-tert-butylphenyl)propan-1-amine.
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  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
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  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
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Introduction: The Significance of the 2-Arylpropan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Arylpropan-1-amines: Synthesis, Stereochemistry, and Applications

The 2-arylpropan-1-amine framework is a privileged structural motif in medicinal chemistry and drug development. Characterized by a propane backbone with an amino group at the first position and an aryl substituent at the second, this scaffold is the cornerstone of a wide array of pharmacologically active compounds. Its importance stems from the precise three-dimensional arrangement of the aryl ring and the basic amino group, which facilitates critical interactions with various biological targets. Molecules incorporating this structure are known to exhibit a broad spectrum of activities, including central and peripheral nervous system stimulation, and are key components in treatments for depression, sleep disorders, and obesity by interacting with targets like the serotonin (5-HT) receptor and the monoamine oxidase (MAO) enzyme[1].

The chirality inherent to the C-2 position is a pivotal feature of this scaffold. The stereochemistry often dictates the pharmacological profile, with enantiomers frequently displaying different potencies, selectivities, or even entirely distinct biological activities. Consequently, the stereoselective synthesis and analysis of these amines are of paramount importance to the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, pharmacological significance, and analytical methodologies pertaining to 2-arylpropan-1-amines, offering a technical resource for researchers and drug development professionals.


Part 1: Strategies for Synthesis

The synthesis of 2-arylpropan-1-amines can be approached through various methodologies, ranging from classical chemical transformations to modern chemoenzymatic processes. The choice of synthetic route is often dictated by factors such as the desired stereochemistry, substrate availability, scalability, and environmental impact.

Chemoenzymatic Synthesis: A Modern Approach

A highly efficient and stereoselective strategy involves a two-step sequential process combining metal-catalyzed oxidation with biocatalytic amination. This approach leverages the selectivity of enzymes to produce enantiopure amines, which are crucial for developing modern therapeutics[1].

A prominent example is the sequence involving a Wacker-Tsuji oxidation of allylbenzenes to form intermediate 1-arylpropan-2-ones, followed by a stereoselective reductive amination catalyzed by transaminases (TAs)[2].

  • Causality of Experimental Choice : The Wacker-Tsuji oxidation is selected for its reliability in converting terminal alkenes to methyl ketones. The subsequent use of (R)- or (S)-selective transaminases provides direct access to the desired enantiomer of the amine with high optical purity, an outcome that is often challenging and costly to achieve through classical resolution techniques[2]. The use of whole-cell biocatalysts is often preferred as it circumvents the need for costly purification of the enzyme and cofactor regeneration[1][3].

G cluster_0 Step 1: Chemo-catalysis cluster_1 Step 2: Bio-catalysis Allylbenzene Allyl(hetero)arene (Starting Material) Ketone 1-Arylpropan-2-one (Prochiral Ketone) Allylbenzene->Ketone Wacker-Tsuji Oxidation [PdCl2(MeCN)2], [Acr-Mes]ClO4 O2, H2O Ketone_ref R_Amine (R)-2-Arylpropan-1-amine S_Amine (S)-2-Arylpropan-1-amine Ketone_ref->R_Amine (R)-Transaminase (ATA) iPrNH2 (Amino Donor) PLP (Cofactor) Ketone_ref->S_Amine (S)-Transaminase (ATA) iPrNH2 (Amino Donor) PLP (Cofactor)

Fig 1. Chemoenzymatic synthesis of enantiopure 2-arylpropan-1-amines.
Classical Chemical Synthesis

While biocatalysis offers elegance and selectivity, classical organic synthesis provides robust and scalable alternatives.

  • Reduction of Nitroolefins : A versatile method involves the synthesis of nitroalkene precursors, such as (E)-2-nitro-3-arylprop-2-en-1-ols, derived from Baylis-Hillman adducts. Subsequent reduction of the nitro group, for instance using iron in acidic acid, yields the desired 2-amino-3-phenylpropan-1-ol derivatives[4]. This method is advantageous due to the wide availability of starting materials for the Baylis-Hillman reaction.

  • Curtius Degradation : Chiral amines can be synthesized from activated enantiomers of 2-arylpropionic acids via a Curtius degradation. This process involves the formation of an acyl azide, its rearrangement to an isocyanate, and subsequent hydrolysis to the amine[5]. This route is particularly useful when the corresponding chiral carboxylic acid is readily available, such as in the case of profen drugs (e.g., naproxen, flunoxaprofen)[5].

Synthesis RouteKey ReagentsKey FeaturesReference
Wacker-Tsuji/Biotransamination Pd(II) catalyst, Transaminase (ATA)High stereoselectivity (>99% ee), mild conditions.[2][6][2][6]
Reduction of Nitroolefins Fe / Acetic AcidUtilizes versatile Baylis-Hillman adducts.[4][4]
Curtius Degradation Diphenylphosphoryl azide (DPPA)Starts from readily available chiral carboxylic acids.[5][5]

Part 2: Stereochemistry and Chiral Analysis

As discussed, the stereocenter at the C-2 position is a critical determinant of biological activity. The synthesis of enantiomerically pure compounds is therefore a primary objective in drug discovery programs involving this scaffold. Consequently, robust analytical methods for determining enantiomeric purity are essential.

Importance of Enantiomeric Purity

Different enantiomers can have vastly different interactions with chiral biological molecules like receptors and enzymes. For example, (R)-selegiline is a well-known drug for treating early-stage Parkinson's disease, highlighting the therapeutic importance of accessing a single enantiomer[6]. The synthesis of such specific enantiomers often relies on stereoselective biocatalysis, which can achieve high yields (80-81%) and exceptional enantiomeric excess (>99%)[6].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

  • Causality of Method Design : Polysaccharide-based CSPs are frequently employed for their broad applicability in resolving enantiomers of amino alcohols and related structures[7]. A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is often chosen to enhance chiral recognition on these stationary phases. The addition of a small amount of an amine modifier, such as diethylamine, can significantly improve the peak shape for basic analytes like 2-arylpropan-1-amines by minimizing tailing caused by interactions with residual silanol groups on the silica support[7].

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Racemic Prepare Racemic Standard (1 mg/mL) Prep_Sample Prepare Sample (0.1 mg/mL) Filter Filter through 0.45 µm syringe filter Prep_Sample->Filter Inject Inject onto Chiral HPLC System Filter->Inject Separate Isocratic Elution (e.g., n-Hexane:IPA) Chiral Stationary Phase Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Enantiomer 1, Enantiomer 2) Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (% ee) and Concentration Integrate->Calculate

Fig 2. Workflow for chiral HPLC analysis of 2-arylpropan-1-amines.
Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the chiral separation of 2-arylpropan-1-amines, based on established methodologies for structurally similar compounds[7].

1. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol[7].

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic mixture in methanol. This is critical for confirming the elution order and separation capability of the method[7].

  • Working Standard (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase[7].

  • Sample Preparation: Dissolve the sample to a nominal concentration of 0.1 mg/mL in methanol and filter through a 0.45 µm syringe filter before injection[7].

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA). Note: The ratio may require optimization (e.g., from 90:10 to 70:30) to achieve baseline separation[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or lambda max of the specific aryl chromophore).

  • Injection Volume: 10 µL.

3. System Suitability & Analysis:

  • Inject the racemic standard to confirm the resolution between the two enantiomer peaks. The resolution factor should ideally be >1.5.

  • Inject the working standard multiple times to establish system precision (RSD < 2%).

  • Inject the prepared samples to determine the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.


Part 3: Pharmacological Profile and Applications

The 2-arylpropan-1-amine scaffold is a versatile pharmacophore found in drugs targeting a wide range of conditions. More than 40% of current drugs and drug candidates contain amines, underscoring their importance in pharmacology[8].

  • Monoamine Reuptake Inhibitors: A significant application is in the development of triple reuptake inhibitors (TRIs) that block the reuptake of serotonin, norepinephrine, and dopamine. For instance, various 3-aryl-3-azolylpropan-1-amines have been synthesized and shown to have nanomolar potency as TRIs, with potential applications as antidepressants and analgesics[9].

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists: 2-Phenylpropan-1-amine is an agonist of the human trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in neuropsychiatric disorders[10].

  • Dopamine Receptor Agonists: The related 1-aryl-3-(piperazin-1-yl)propan-1-one oxime structures have been developed as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction[11].

  • Tubulin Polymerization Stimulators: Certain derivatives, like (Z)-1-Aryl-3-arylamino-2-propen-1-ones, act as microtubule-stabilizing agents, arresting the cell cycle in the G2/M phase, which gives them potential as anticancer agents[12].

  • Building Blocks for Complex Molecules: Beyond their direct activity, these amines serve as crucial intermediates. For example, 1-(2-aminoaryl)-3-arylpropan-1-ones can be cyclized via palladium catalysis to form 2-arylquinolin-4(1H)-ones, which are bioisosteres of flavones with their own distinct biological activities[13].

Pharmacological Target/ApplicationExample Compound ClassTherapeutic PotentialReference
Triple Reuptake Inhibition 3-Aryl-3-azolylpropan-1-aminesAntidepressant, Anxiolytic, Analgesic[9]
TAAR1 Agonism 2-Phenylpropan-1-amineTreatment of neuropsychiatric disorders[10]
Dopamine D4 Agonism 1-Aryl-3-(piperazinyl)propan-1-one oximesErectile Dysfunction[11]
Tubulin Polymerization (Z)-1-Aryl-3-arylamino-2-propen-1-onesAnticancer[12]

Conclusion and Future Perspectives

The 2-arylpropan-1-amine scaffold remains a highly valuable and actively explored area in medicinal chemistry. The development of innovative chemoenzymatic and biocatalytic routes has revolutionized the synthesis of enantiopure versions of these compounds, enabling more precise investigations into their structure-activity relationships. Future research will likely focus on expanding the diversity of the aryl substituents and further refining catalytic systems to enhance efficiency and sustainability. As our understanding of complex biological pathways grows, the rational design of novel 2-arylpropan-1-amine derivatives will continue to provide promising candidates for treating a wide spectrum of human diseases, from psychiatric disorders to cancer.


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Escaping Flatland: Strategic Synthesis and Application of Novel Chiral Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has fundamentally shifted over the last two decades. As a Senior Application Scientist navigating the complexities of modern pharmacokinetics, I have observed firsthand the transition from planar, sp2-hybridized aromatic scaffolds to highly saturated, three-dimensional architectures. This transition, famously coined as the "Escape from Flatland," correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates, enhanced solubility, and reduced off-target toxicity 1.

At the heart of this 3D structural renaissance are chiral amines. Ubiquitous in FDA-approved pharmaceuticals—ranging from the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin to the dual orexin receptor antagonist suvorexant—chiral amines serve as critical pharmacophores and versatile synthetic handles 2. However, the synthesis of sterically hindered, novel chiral amines presents a formidable challenge, requiring methodologies that balance exquisite stereocontrol with scalable, green chemistry.

State-of-the-Art Synthetic Methodologies

The asymmetric synthesis of chiral amines relies primarily on two highly evolved pillars: transition-metal-catalyzed asymmetric reductive amination (ARA) and biocatalysis.

Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA)

ARA involves the condensation of a prochiral carbonyl compound with an amine, followed by the enantioselective reduction of the transient imine or enamine intermediate. Modern ARA protocols heavily utilize Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes equipped with chiral ligands (e.g., BINAP, SEGPHOS) 3.

  • Mechanistic Causality: The selection of ARA is driven by its high turnover numbers (TON) and broad substrate scope. The chiral metal-ligand environment precisely dictates the facial selectivity of hydride transfer. However, the requirement for high-pressure hydrogen gas and the potential for heavy metal contamination in late-stage active pharmaceutical ingredients (APIs) necessitate rigorous downstream purification.

Biocatalysis: ω-Transaminases (ω-TAs)

Biocatalysis has revolutionized the industrial synthesis of chiral amines. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor to a prochiral ketone using a pyridoxal-5'-phosphate (PLP) cofactor 4.

  • Mechanistic Causality: The primary challenge in ω-TA biocatalysis is thermodynamic. The equilibrium constant (

    
    ) for the amination of ketones is inherently unfavorable. To overcome this, we employ thermodynamic levers, such as using isopropylamine (IPA) as a sacrificial amine donor. The resulting byproduct, acetone, can be continuously removed via reduced pressure or a sweeping gas, driving the reaction to completion via Le Chatelier’s principle 5.
    

G Ketone Prochiral Ketone (Substrate) Enzyme ω-Transaminase (PLP Cofactor) Ketone->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme ChiralAmine Chiral Amine (Product) Enzyme->ChiralAmine Amination Acetone Acetone (Byproduct) Enzyme->Acetone Deamination Vacuum Reduced Pressure / Evaporation Acetone->Vacuum Equilibrium Shift

Diagram 1: Thermodynamic equilibrium shift in ω-Transaminase reactions via acetone removal.

Quantitative Comparison of Synthetic Strategies

To aid in route scouting, the following table summarizes the operational parameters of the leading methodologies for chiral amine synthesis.

MethodologyCatalyst TypeTypical Enantiomeric Excess (ee)Substrate ScopeKey AdvantagePrimary Limitation
Biocatalytic Transamination ω-Transaminases (ω-TAs)>99%Aliphatic/Aryl KetonesExceptional stereoselectivity, green aqueous conditionsThermodynamic equilibrium challenges, substrate inhibition
Asymmetric Reductive Amination Transition Metals (Ru, Rh, Ir)85 - 98%Imines, Enamines, KetonesBroad substrate scope, high turnover numbersHeavy metal toxicity, requires high

pressure
Organocatalytic ARA Chiral Phosphoric Acids80 - 95%Ketones, AldehydesMetal-free, mild ambient conditionsRequires stoichiometric hydride sources (e.g., Hantzsch esters)

Experimental Workflow: Biocatalytic Synthesis of a Sterically Hindered Chiral Amine

As an application scientist, I design protocols that are not merely procedural, but self-validating systems . The following workflow details the asymmetric synthesis of a novel chiral amine using an engineered (R)-selective ω-transaminase. This protocol is designed with an internal feedback loop to ensure thermodynamic control is maintained.

Step-by-Step Methodology

Step 1: Reaction Matrix Preparation

  • Action: Dissolve the prochiral ketone (50 mM) in a co-solvent system (10% v/v DMSO in 100 mM HEPES buffer, pH 7.5).

  • Causality: Bulky ketones possess poor aqueous solubility. DMSO enhances solubility without denaturing the robust engineered transaminase. The pH is strictly maintained at 7.5 to ensure the optimal protonation state of the enzyme's active site catalytic residues.

Step 2: Cofactor and Amine Donor Addition

  • Action: Add Pyridoxal-5'-phosphate (PLP, 1 mM) and Isopropylamine (IPA, 500 mM).

  • Causality: PLP is the obligate cofactor that shuttles the amino group. A 10-fold molar excess of IPA acts as the amine donor. This massive excess is the first thermodynamic lever applied to push the equilibrium toward product formation.

Step 3: Biocatalyst Introduction and Thermodynamic Control

  • Action: Introduce the engineered (R)-ω-Transaminase (2 mg/mL). Incubate at 35°C under a continuous nitrogen sweep or mild reduced pressure (approx. 800 mbar).

  • Causality: The transamination of IPA generates acetone. Removing the volatile acetone byproduct via vacuum continuously drives the reaction forward.

Step 4: In-Process Control (IPC) and Quenching (The Self-Validating Step)

  • Action: At 24 hours, extract a 50 µL aliquot, quench with 1 volume of acetonitrile, centrifuge, and analyze via RP-HPLC.

  • Causality: Quenching precipitates the enzyme, halting the reaction instantly. RP-HPLC confirms if conversion has plateaued (>95%). Self-Validation: If conversion is stalled below 95%, it indicates incomplete acetone removal. The protocol dictates increasing the vacuum before proceeding, ensuring no unreacted ketone is carried into the workup.

Step 5: Workup and Extraction

  • Action: Adjust the bulk reaction pH to 11.0 using 1M NaOH, then extract with methyl tert-butyl ether (MTBE).

  • Causality: At pH 11, the product amine is fully deprotonated (free base), maximizing its partition into the organic MTBE layer, leaving polar byproducts, unreacted IPA, and PLP in the aqueous phase.

Workflow Step1 1. Reaction Setup Ketone + IPA + PLP + ω-TA Step2 2. Thermodynamic Control Apply Reduced Pressure Step1->Step2 Step3 3. In-Process Control HPLC Conversion Check Step2->Step3 Step3->Step2 If <95% Step4 4. Workup & Extraction pH 11 Adjustment & MTBE Step3->Step4 If >95% Step5 5. Chiral Resolution SFC/HPLC for %ee Step4->Step5

Diagram 2: Self-validating biocatalytic workflow for the asymmetric synthesis of chiral amines.

Analytical Validation and Chiral Resolution

Achieving high conversion is only half the battle; determining the enantiomeric excess (ee) with absolute certainty is critical for regulatory compliance in medicinal chemistry. For novel chiral amines, Supercritical Fluid Chromatography (SFC) coupled with chiral stationary phases (e.g., amylose or cellulose derivatives) is the gold standard.

  • Causality of Analytical Choice: SFC utilizes supercritical

    
     as the mobile phase, which possesses lower viscosity and higher diffusivity than traditional HPLC solvents. This allows for faster mass transfer, sharper peaks, and baseline resolution of closely eluting enantiomers, ensuring the analytical data is highly trustworthy and free from peak-merging artifacts common in standard HPLC.
    

Conclusion

The strategic incorporation of chiral amines is non-negotiable for modern medicinal chemistry aiming to "escape flatland." By mastering both the thermodynamic principles of biocatalysis and the mechanistic nuances of transition-metal catalysis, researchers can unlock novel chemical space, ultimately accelerating the delivery of safer, more efficacious therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Source: MDPI Catalysts URL
  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI Catalysts URL
  • Source: National Institutes of Health (NIH)

Sources

Methodological & Application

Application Note: Biocatalytic Transamination of 2-(4-tert-butylphenyl)propanal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the biocatalytic transamination of 2-(4-tert-butylphenyl)propanal (also known as Lilial or Lysmeral) to yield the corresponding chiral amine, 2-(4-tert-butylphenyl)propan-1-amine .

Unlike simple ketone transaminations, this process leverages Dynamic Kinetic Resolution (DKR) .[1] The substrate is an


-chiral aldehyde with an acidic proton at the 

-position, allowing for in situ racemization. By coupling this spontaneous racemization with a highly stereoselective

-transaminase (

-TA), researchers can theoretically achieve 100% conversion of the racemic aldehyde to a single enantiomer of the

-branched amine. This route offers a sustainable alternative to metal-catalyzed hydrogenation of chiral imines or classical resolution methods.
Key Benefits[2]
  • Enantioconvergence: Converts racemic starting material to >99% ee product.

  • Atom Economy: Direct amination without protecting groups.

  • Green Chemistry: Aqueous media, ambient temperature, and biodegradable catalysts.

Scientific Mechanism & Enzyme Selection[3]

Reaction Pathway: Dynamic Kinetic Resolution

The transformation relies on the interplay between the racemization rate (


) of the aldehyde and the transamination rate (

) of the enzyme.
  • Racemization: The

    
    -chiral aldehyde exists in equilibrium between 
    
    
    
    and
    
    
    forms via an enol intermediate. This is facilitated by the acidity of the
    
    
    -proton (adjacent to both the carbonyl and the aryl ring) and can be enhanced by slightly basic pH (7.5–8.5) or the presence of primary amines.
  • Stereoselective Amination: The

    
    -TA selectively binds one enantiomer (e.g., the 
    
    
    
    -aldehyde) in its active site and transfers an amino group from a donor (e.g., Isopropylamine or Alanine) via the PLP cofactor.
  • Equilibrium Shift: As the enzyme consumes the

    
    -aldehyde, the Le Chatelier principle drives the racemization of the remaining 
    
    
    
    -aldehyde to the
    
    
    -form, eventually converting the entire pool.
Enzyme Selection Strategy

For 2-(4-tert-butylphenyl)propanal , the challenge is steric bulk. The enzyme must accommodate the large 4-tert-butylphenyl group.

  • Small Binding Pocket (S-pocket): Accommodates the aldehyde hydrogen (H). This is sterically undemanding, making aldehydes generally more reactive than ketones.

  • Large Binding Pocket (L-pocket): Must accommodate the bulky 2-(4-tert-butylphenyl)propyl moiety.

Recommended Enzymes:

  • VfTA (from Vibrio fluvialis): The industry standard class III

    
    -TA. It has a broad L-pocket capable of accepting bulky aryl groups.
    
  • CvTA (from Chromobacterium violaceum): An alternative

    
    -selective transaminase often showing complementary stability profiles.
    
  • Engineered Variants: For process scale, evolved variants (e.g., from Codexis or enzymatics kits) with mutations in the L-pocket (e.g., W57, F85 residues) are often required to improve

    
     for the bulky t-butyl group.
    
Visualized Pathway

DKR_Pathway Rac_Ald Racemic 2-(4-tert-butylphenyl)propanal S_Ald (S)-Aldehyde Rac_Ald->S_Ald Dissolution R_Ald (R)-Aldehyde Rac_Ald->R_Ald Enol Enol Intermediate S_Ald->Enol k_rac (pH/Amine) Product (S)-2-(4-tert-butylphenyl) propan-1-amine S_Ald->Product Transamination (Stereoselective) R_Ald->Enol PLP_Complex Enzyme-PLP Complex PLP_Complex->S_Ald Amine Transfer

Caption: Mechanism of Dynamic Kinetic Resolution (DKR) coupling spontaneous racemization with stereoselective transamination.

Experimental Protocols

Materials & Reagents
ReagentSpecificationPurpose
Substrate 2-(4-tert-butylphenyl)propanal (>95%)Starting Material
Enzyme

-Transaminase (lyophilized powder)
Catalyst (e.g., VfTA, CvTA)
Cofactor Pyridoxal-5'-phosphate (PLP)Coenzyme (1 mM stock)
Amine Donor Isopropylamine (IPA) or L-AlanineNitrogen Source
Buffer HEPES or K-Phosphate (50-100 mM)pH Control (7.0 - 8.[2]5)
Cosolvent DMSO or MethanolSolubility Enhancer
Recycling System LDH / Glucose / GDH (if using Alanine)Equilibrium displacement (optional)
Protocol A: High-Throughput Screening (HTS)

Objective: Identify the best enzyme variant for the bulky substrate.

  • Preparation : Prepare a master mix containing:

    • buffer (100 mM HEPES, pH 8.0)

    • 1 mM PLP[3]

    • 1 M Isopropylamine (neutralized to pH 8.0 with HCl)

    • 5% DMSO.

  • Enzyme Loading : Dispense 1–2 mg of different transaminase lyophilizates into a 96-well deep-well plate.

  • Substrate Addition : Add substrate to a final concentration of 10 mM. Total volume: 500 µL per well.

  • Incubation : Seal with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching : Add 500 µL Acetonitrile (ACN) to denature enzymes and dissolve all organic components.

  • Analysis : Centrifuge (4000 rpm, 10 min). Analyze supernatant via HPLC (see Section 4).

Protocol B: Preparative Scale DKR (100 mL)

Objective: Synthesize gram-scale product with high enantiomeric excess.

  • Buffer Setup : In a 250 mL round-bottom flask, dissolve Isopropylamine (5.9 g, 100 mmol) in 80 mL of distilled water. Adjust pH to 7.5 using 6M HCl. Note: pH 7.5 is chosen to balance racemization (favored by base) and enzyme stability.

  • Cofactor : Add PLP (25 mg, 0.1 mmol) . The solution should turn bright yellow.

  • Substrate : Dissolve 2-(4-tert-butylphenyl)propanal (1.9 g, 10 mmol) in DMSO (10 mL) . Add this dropwise to the buffer while stirring. A cloudy emulsion will form.

  • Initiation : Add VfTA crude enzyme powder (200 mg) (or 2000 U of purified enzyme).

  • Reaction : Incubate at 30°C with overhead stirring (150 rpm). Do not vortex vigorously to avoid protein denaturation at the interface.

    • Open System: If using IPA, acetone is formed. Leaving the system slightly open (or using a nitrogen sweep) helps remove acetone, driving equilibrium, but requires adding fresh IPA to maintain pH and donor concentration.

  • Monitoring : Sample 50 µL every 4 hours. Check conversion and ee.

  • Work-up :

    • Acidify to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract with Ethyl Acetate (3 x 50 mL) to remove unreacted aldehyde and ketone byproducts. Discard organic layer.

    • Basify the aqueous phase to pH 12.0 with 10M NaOH.

    • Extract with MTBE or Ethyl Acetate (3 x 50 mL) to recover the chiral amine.

    • Dry over MgSO₄ and evaporate solvent.

Workflow Diagram

Protocol_Workflow Start Start: Substrate Prep (Solubilize in DMSO) Reaction Biocatalytic Reaction 30°C, 24-48h (In situ Racemization) Start->Reaction Buffer Buffer System (HEPES pH 7.5 + 1M IPA + PLP) Buffer->Reaction Check Check Conversion >90%? Reaction->Check Check->Reaction No Acid_Ext Acidic Extraction (pH 2) Remove Aldehyde Check->Acid_Ext Yes Base_Ext Basic Extraction (pH 12) Recover Amine Acid_Ext->Base_Ext Finish Final Product (Chiral Amine) Base_Ext->Finish

Caption: Step-by-step workflow for the preparative scale synthesis.

Analytical Methods

To validate the DKR, you must separate the enantiomers of the amine product.

Method: Chiral HPLC[4]

  • Column: Daicel Chiralcel OD-H or Crownpak CR(+) (for free amines).

  • Mobile Phase (OD-H): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Derivatization (Optional): If peak shape is poor, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) prior to achiral HPLC analysis.

Data Interpretation:

  • Racemic Standard: Run a chemically synthesized racemic amine (via reductive amination with NaBH₄) to establish retention times for (R) and (S).

  • Conversion Calculation:

    
     (RF = Response Factor).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Equilibrium limitationUse Alanine/LDH recycling system to remove pyruvate coproduct.
Low Conversion (<20%) Substrate InhibitionFeed substrate in batches (fed-batch mode) or use a resin (e.g., XAD-4) for in situ substrate supply.
Low ee (<80%) Slow RacemizationIncrease pH to 8.0–8.5. Add 5-10% methanol to assist solubility and tautomerization.
Precipitation Protein instabilityLower IPA concentration to 0.5 M. Add 10% glycerol.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering.[5] Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology. Link

  • Fuchs, M., et al. (2012). Transaminases: A Biosynthetic Route for Chiral Amines. Chemical Reviews. Link

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.[5][2] BMC Biotechnology.[2] Link

    • Note: Validates the DKR concept on the 2-phenylpropanal scaffold.
  • Satyawali, Y., et al. (2017). Downstream processing of biocatalytic transamination reactions. Organic Process Research & Development. Link

Sources

Application Note: (2S)-2-(4-tert-butylphenyl)propan-1-amine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and process chemistry. It details the utilization of (2S)-2-(4-tert-butylphenyl)propan-1-amine (referred to herein as (S)-TBPPA ) as a high-performance chiral auxiliary and resolving agent.

Unlike common resolving agents (e.g.,


-phenylethylamine), (S)-TBPPA features a 

-chiral center and a bulky para-tert-butyl group. These structural features impart unique lipophilicity and crystal packing properties, making it superior for resolving difficult-to-crystallize racemic acids and serving as a steric directing group in asymmetric imine synthesis.

Executive Summary & Mechanism of Action

(S)-TBPPA is a primary amine featuring a chiral center at the


-position relative to the nitrogen. Its utility stems from two distinct structural advantages:
  • The "Lipophilic Anchor" Effect: The tert-butyl group significantly increases the molecule's lipophilicity compared to standard phenyl-based auxiliaries. This allows for the use of non-polar solvents (e.g., hexane, toluene) during diastereomeric salt crystallization, often resulting in sharper separation factors for hydrophobic substrates.

  • 
    -Chiral Induction:  In covalent auxiliary applications (e.g., Schiff bases), the chiral center is one bond further from the nitrogen than in 
    
    
    
    -methylbenzylamine. This creates a flexible "pocket" that is particularly effective for directing the stereochemistry of remote functional groups or accommodating bulky substrates that would be sterically crowded by
    
    
    -chiral auxiliaries.
Key Applications
  • Optical Resolution: Separation of racemic carboxylic acids (e.g., ibuprofen analogs, mandelic acid derivatives) via diastereomeric salt formation.

  • Asymmetric Synthesis: Chiral directing group for imine reductions and nucleophilic additions.

  • Ligand Synthesis: Precursor for chiral phosphoramidite ligands used in transition metal catalysis.

Protocol A: Optical Resolution of Racemic Acids

Objective: Isolate a single enantiomer of a target racemic acid (Rac-Acid) using (S)-TBPPA as a resolving agent.

Principle

(S)-TBPPA reacts with the racemic acid to form two diastereomeric salts:



Due to the bulky tert-butyl group, these salts exhibit significant differences in lattice energy, facilitating separation via fractional crystallization.
Materials
  • Resolving Agent: (S)-TBPPA (1.0 eq relative to the desired enantiomer, or 0.5 eq relative to racemate).

  • Substrate: Racemic Carboxylic Acid (e.g., 2-phenylpropionic acid derivative).

  • Solvent System: 2-Propanol/Hexane (variable ratio) or Toluene.

Experimental Workflow

Step 1: Salt Formation

  • Dissolve 10 mmol of the racemic acid in 20 mL of 2-Propanol at 60°C.

  • Add 5 mmol (0.5 eq) of (S)-TBPPA dropwise. Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield of the less soluble salt.

  • Stir the mixture at 60°C for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization

  • Allow the solution to cool to room temperature (25°C) over 2 hours (17.5°C/hour ramp).

  • Seed the mixture with a trace amount of the pure diastereomeric salt (if available) at 40°C.

  • Once at room temperature, cool further to 0°C in an ice bath for 1 hour.

  • Observation: The tert-butyl group promotes the formation of large, well-defined needles or prisms, unlike the oiling-out often seen with phenylethylamine.

Step 3: Filtration and Purification

  • Filter the crystals under vacuum.

  • Wash the cake with cold Hexane/2-Propanol (9:1).

  • Recrystallization: If chiral purity (determined by HPLC) is <98% de, recrystallize the salt from hot ethanol.

Step 4: Liberation of the Acid (and Recovery of Auxiliary)

  • Suspend the purified salt in diethyl ether.

  • Add 1M HCl (1.2 eq) and shake vigorously.

  • Separate layers:

    • Organic Layer: Contains the resolved Chiral Acid.

    • Aqueous Layer: Contains (S)-TBPPA

      
      HCl.
      
  • Basify the aqueous layer with 2M NaOH (pH > 12) and extract with MTBE to recover (S)-TBPPA for reuse.

Data Analysis: Solubility Profile

Table 1: Comparative Solubility of Diastereomeric Salts (Generic 2-Arylpropionic Acid)

Resolving AgentSolvent SystemSalt MorphologySeparation Factor (

)

-Phenylethylamine
Ethanol/WaterFine Powder/Oil1.2 - 1.5
(S)-TBPPA Toluene/Hexane Large Prisms 1.8 - 2.2

Protocol B: Asymmetric Reductive Amination

Objective: Use (S)-TBPPA as a covalent chiral auxiliary to synthesize chiral secondary amines.

Mechanism

(S)-TBPPA condenses with a prochiral ketone to form a chiral imine. The bulky tert-butylphenyl group directs the approach of the reducing agent (hydride) to one face of the imine, inducing stereochemistry at the new amine center.

Workflow Visualization

G Start Prochiral Ketone + (S)-TBPPA Imine Chiral Imine (Intermediate) Start->Imine -H2O (Ti(OiPr)4) Reduction Stereoselective Reduction (NaBH4 or H2/Pd) Imine->Reduction Face-Selective Hydride Attack Product Chiral Amine (Diastereomerically Pure) Reduction->Product Purification Cleavage Auxiliary Removal (Hydrogenolysis) Product->Cleavage Pd/C, H2 (Optional)

Figure 1: Workflow for asymmetric synthesis using (S)-TBPPA as a directing auxiliary.

Experimental Procedure
  • Imine Formation:

    • Combine Ketone (1.0 eq) and (S)-TBPPA (1.1 eq) in dry THF.

    • Add Titanium(IV) isopropoxide (2.0 eq) as a Lewis acid/dehydrating agent.

    • Stir at ambient temperature for 12–24 hours.

  • Reduction:

    • Cool the mixture to -40°C.

    • Add Sodium Borohydride (NaBH

      
      ) or Sodium Cyanoborohydride (1.5 eq).
      
    • Allow to warm to room temperature slowly.[1]

    • Mechanism:[2] The bulky tert-butyl group shields the Re-face (or Si-face, depending on conformation), forcing hydride attack from the opposite side.

  • Workup:

    • Quench with 1M NaOH (to precipitate Titanium salts). Filter through Celite.

    • Concentrate and purify the secondary amine via column chromatography.

  • Auxiliary Cleavage (Optional):

    • If the target is a primary amine, the (S)-TBPPA group can be removed via hydrogenolysis (Pd/C, H

      
      , 50 psi, MeOH/AcOH), taking advantage of the benzylic-like C-N bond lability.
      

Synthesis of the Auxiliary

If (S)-TBPPA is not commercially available in the desired quantity, it can be synthesized from (S)-2-(4-tert-butylphenyl)propionic acid (a known intermediate in the synthesis of ibuprofen analogs).

  • Starting Material: (S)-2-(4-tert-butylphenyl)propionic acid.

  • Amidation: React with Thionyl Chloride (

    
    ) followed by aqueous Ammonia (
    
    
    
    ) to form the primary amide.
    • Yield: >90%.[1][3][4]

  • Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) in refluxing THF.
    
    • Note: This reduction preserves the stereochemistry at the C2 position.

    • Purification: Acid-base extraction.

References

  • General Resolution Theory: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on amine-acid salt resolutions).
  • Beta-Amino Derivatives: Mecozzi, T., & Petrini, M. (1999).[5] Stereoselective synthesis of

    
    -amino acids. The Journal of Organic Chemistry, 64(24), 8970-8972. Link
    
  • Analogous Chemistry (Fendiline/Propanamines): Klunder, J. M., et al. (1987). Asymmetric synthesis of -amino alcohols and amines. Journal of Organic Chemistry, 52(12), 2598.
  • Tert-Butylphenyl Properties: Golubev, V. A., & Sen, V. D. (2013).[6] Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. Russian Journal of Organic Chemistry, 49, 572–575.[6] (Discusses the redox and solubility properties of tert-butylphenyl amines). Link

  • Synthesis of Precursors: Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate. Organic Syntheses, 86, 11. (Demonstrates handling of similar beta-chiral tert-butylphenyl scaffolds). Link

Disclaimer: This protocol involves hazardous chemicals (Ti(OiPr)4, LiAlH4). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for the Reductive Amination of tert-Butylphenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of sterically hindered amines, particularly those derived from tert-butylphenyl ketones, presents a significant synthetic challenge. The bulky tert-butyl group can sterically impede the formation of the key iminium ion intermediate, often leading to low yields or reaction failure with standard protocols. This document provides an in-depth technical guide to effective reductive amination strategies for this class of compounds, emphasizing the causal relationships behind experimental choices to ensure reliable and reproducible outcomes.

The Challenge of Steric Hindrance in Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility and operational simplicity.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the final amine.

The primary obstacle in the reductive amination of tert-butylphenyl ketones is the steric bulk of the tert-butyl group, which disfavors the initial nucleophilic attack of the amine on the carbonyl carbon and hinders the subsequent formation of the planar iminium ion.[2][3] Overcoming this steric barrier is paramount for a successful transformation.

Mechanistic Overview of Reductive Amination

The general mechanism involves a two-step process occurring in a single pot:

  • Iminium Ion Formation: The ketone reacts with a primary or secondary amine to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal eliminates a molecule of water to form an electrophilic iminium ion.

  • Hydride Reduction: A reducing agent, typically a hydride source, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine.

dot graph ReductiveAminationMechanism { rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; ketone [label="tert-Butylphenyl\nKetone"]; amine [label="R1R2NH"]; hemiaminal [label="Hemiaminal\nIntermediate"]; iminium [label="Iminium Ion"]; product [label="Target Amine"];

ketone -> hemiaminal [label="+ Amine"]; hemiaminal -> ketone [label="- Amine"]; hemiaminal -> iminium [label="- H2O"]; iminium -> hemiaminal [label="+ H2O"]; iminium -> product [label="+ [H-] (Reducing Agent)"]; } caption: General mechanism of reductive amination.

Recommended Protocols for tert-Butylphenyl Ketones

Two primary protocols have demonstrated success in the reductive amination of sterically hindered ketones like tert-butylphenyl ketones: the use of sodium triacetoxyborohydride and the application of borane-pyridine complexes.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4][5] Its steric bulk and reduced reactivity compared to other borohydrides prevent the premature reduction of the ketone, allowing for the formation of the iminium ion in sufficient concentration.[6] The use of an acid catalyst, such as acetic acid, is often crucial for promoting the dehydration of the hemiaminal to the iminium ion, especially with hindered ketones.[3]

Experimental Workflow:

dot graph STAB_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Combine Ketone,\nAmine, and Solvent"]; add_acid [label="Add Acetic Acid\n(Catalyst)"]; add_stab [label="Add NaBH(OAc)3\n(Portion-wise)"]; react [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; quench [label="Quench with Saturated\nAqueous NaHCO3"]; extract [label="Extract with\nOrganic Solvent"]; dry_concentrate [label="Dry and Concentrate"]; purify [label="Purify by\nChromatography"];

start -> add_acid; add_acid -> add_stab; add_stab -> react; react -> quench; quench -> extract; extract -> dry_concentrate; dry_concentrate -> purify; } caption: Workflow for STAB-mediated reductive amination.

Detailed Protocol:

  • To a solution of the tert-butylphenyl ketone (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0-2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Considerations for STAB Protocol:

  • Solvent Choice: DCE is often the preferred solvent as it is aprotic and can facilitate the reaction.[3] THF is also a viable option.[7] Protic solvents like methanol are generally not recommended as they can react with STAB.[7]

  • Acid Catalyst: The addition of acetic acid is critical for driving the equilibrium towards the iminium ion, especially with sterically hindered ketones.[5]

  • Stoichiometry: Using a slight excess of the amine and the reducing agent is common practice to ensure complete conversion of the ketone.

Protocol 2: Borane-Pyridine Complex Mediated Reductive Amination

The borane-pyridine complex is another effective reagent for the reductive amination of ketones.[8] It is a stable, easy-to-handle solid and offers a less toxic alternative to reagents like sodium cyanoborohydride.[8][9] The reaction is typically carried out in a protic solvent like methanol or ethanol, often in the presence of an acid catalyst.

Experimental Workflow:

dot graph BoranePyridine_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Combine Ketone,\nAmine, and Solvent"]; add_acid [label="Add Acetic Acid"]; add_borane [label="Add Borane-Pyridine\nComplex"]; react [label="Stir at Room Temperature\nor Gentle Heating"]; quench [label="Quench with\nAqueous HCl"]; basify [label="Basify with\nAqueous NaOH"]; extract [label="Extract with\nOrganic Solvent"]; dry_concentrate [label="Dry and Concentrate"]; purify [label="Purify by\nChromatography"];

start -> add_acid; add_acid -> add_borane; add_borane -> react; react -> quench; quench -> basify; basify -> extract; extract -> dry_concentrate; dry_concentrate -> purify; } caption: Workflow for Borane-Pyridine mediated reductive amination.

Detailed Protocol:

  • In a round-bottom flask, dissolve the tert-butylphenyl ketone (1.0 eq) and the amine (1.1-1.5 eq) in methanol or ethanol.

  • Add acetic acid (1.0-2.0 eq) to the mixture.

  • Add the borane-pyridine complex (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous HCl (e.g., 2M HCl).

  • Basify the mixture to a pH > 10 with an aqueous base (e.g., 2M NaOH).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Key Considerations for Borane-Pyridine Protocol:

  • Solvent: Protic solvents like methanol or ethanol are commonly used and are compatible with the borane-pyridine complex.[10]

  • Temperature: For particularly hindered substrates, gentle heating may be required to drive the reaction to completion.

  • Work-up: The acidic quench followed by basification is a standard procedure to neutralize the reaction and facilitate product extraction.

Alternative Method: The Leuckart-Wallach Reaction

For the synthesis of primary amines from ketones, the Leuckart-Wallach reaction presents a classical yet effective alternative.[11] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[12] It typically requires high temperatures (120-180 °C) and proceeds via an N-formyl intermediate, which is then hydrolyzed to the primary amine.[11][12]

While the high temperatures can be a drawback, this method can be advantageous for certain sterically hindered ketones where other methods fail. Catalytic versions of the Leuckart-Wallach reaction have been developed to proceed under milder conditions.[13]

Data Summary and Comparison of Protocols

ProtocolReducing AgentTypical SolventCatalystTemperatureKey AdvantagesLimitations
STAB Mediated Sodium TriacetoxyborohydrideDCE, THFAcetic AcidRoom Temp.Mild conditions, high selectivity, tolerates many functional groups.[3][4]Stoichiometric waste, moisture sensitive reagent.
Borane-Pyridine Borane-Pyridine ComplexMethanol, EthanolAcetic AcidRoom Temp. to 50 °CStable reagent, less toxic than cyanoborohydride.[8]May require heating for hindered substrates.
Leuckart-Wallach Ammonium Formate/FormamideNeat or High-Boiling SolventNone (or catalyst for modified versions)120-180 °CGood for primary amines from hindered ketones.[11]High temperatures, formation of N-formyl intermediate.[12]

Conclusion

The successful reductive amination of tert-butylphenyl ketones hinges on selecting a protocol that can effectively overcome the steric hindrance imposed by the tert-butyl group. The sodium triacetoxyborohydride and borane-pyridine mediated methods offer reliable and relatively mild conditions for achieving this transformation. The choice between these protocols will depend on the specific substrate, the desired amine, and the available laboratory resources. For challenging cases, particularly for the synthesis of primary amines, the Leuckart-Wallach reaction remains a valuable tool in the synthetic chemist's arsenal. Careful optimization of reaction parameters, including solvent, catalyst, and temperature, is crucial for maximizing yield and purity.

References

  • Molecules. 2018 Aug; 23(8): 1993.

  • Chem. Commun., 2014,50, 10582-10585.

  • J. Org. Chem. 1996, 61, 11, 3849–3862.

  • J. Org. Chem. 1996, 61, 3849-3862.

  • Chem. Commun. 2014, 50, 10582-10585.

  • Sigma-Aldrich.

  • Organic Chemistry Portal.

  • ACS Symposium Series.

  • Organic Chemistry Data.

  • TCI Chemicals.

  • Wikipedia.

  • ACS GCI Pharmaceutical Roundtable.

  • Google Patents.

  • J. Chem. Soc., Perkin Trans. 1, 1984, 717-728.

  • Organic Syntheses.

  • Chem. Rev. 2020, 120, 19, 10834–10976.

  • Alfa Chemistry.

  • MolArch. 2023, 3(1), 6.

  • Org. Lett. 1998, 1, 1, 13-15.

  • Scribd.

  • Chem. Soc. Rev., 2020, 49, 6749-6803.

  • Molecules. 2010, 15(4), 2451-2461.

  • Chemical Reviews. 2020, 120, 10834-10976.

  • TCI Chemicals.

Sources

Application Note: Enantioselective Preparation and Electrophysiological Validation of Chiral Nav1.8 Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of non-opioid analgesics has increasingly focused on voltage-gated sodium channels (VGSCs), specifically the Nav1.7 and Nav1.8 subtypes expressed in peripheral nociceptors[1]. Historically, non-selective sodium channel blockers like lidocaine and mexiletine suffered from narrow therapeutic indices due to off-target inhibition of cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2) channels[2].

The advent of highly selective, state-dependent chiral blockers—exemplified by the aryl sulfonamide derivative suzetrigine (VX-548)—represents a paradigm shift in pain management[1]. These next-generation molecules achieve remarkable selectivity (often >30,000-fold over other Nav subtypes) by exploiting precise stereochemical interactions within the channel's binding pockets[1].

Mechanistic Causality: The stereochemistry of these blockers is paramount. The spatial arrangement of the chiral center dictates the molecule's ability to trap the sodium ion near the selectivity filter and interact with specific hydrophobic residues (e.g., phenylalanine in helix IVS6) exclusively when the channel is in its inactivated state[3]. Because enantiomers of the same scaffold can exhibit drastically different affinities (often differing by orders of magnitude), racemic mixtures must be rigorously resolved, and each enantiomer must be independently validated using state-aware electrophysiology[4].

G Stimulus Noxious Stimulus (Thermal/Mechanical) Nav18 Nav1.8 Channel Activation (Peripheral Nociceptors) Stimulus->Nav18 AP Action Potential Propagation Nav18->AP DRG Dorsal Root Ganglion (Signal Relay) AP->DRG CNS CNS Pain Perception DRG->CNS Blocker Chiral Nav1.8 Blocker (e.g., Suzetrigine) Blocker->Nav18 State-Dependent Inhibition

Role of Nav1.8 in nociception and targeted inhibition by chiral blockers.

Chemical Synthesis and Chiral Resolution Strategy

The preparation of modern Nav1.8 inhibitors typically involves the construction of a core heterocyclic scaffold (e.g., a functionalized pyridine or pyrimidine) coupled to a chiral aliphatic or cyclic moiety[5][6]. Because traditional asymmetric synthesis can sometimes fail to yield the >99% enantiomeric excess (ee) required for clinical-grade electrophysiology, a robust late-stage chiral resolution is the industry standard.

Protocol 1: Preparation and Chiral Separation of Aryl Sulfonamide Analogs

This protocol establishes a self-validating loop where the optical purity of the isolated fractions is continuously verified against an analytical standard before downstream biological testing.

  • Core Scaffold Synthesis: Synthesize the racemic precursor via standard cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the aryl sulfonamide headgroup to the central core[5].

  • Sample Preparation for SFC: Dissolve the racemic compound in a Methanol/CO₂ compatible mixture to achieve a concentration of 10-20 mg/mL.

    • Causality: High concentration ensures efficient column loading, but absolute solubility must be confirmed to prevent high-pressure precipitation within the supercritical fluid chromatography (SFC) system.

  • Chiral Supercritical Fluid Chromatography (SFC):

    • Stationary Phase: Chiralpak IC (or an equivalent amylose/cellulose-derived chiral column).

    • Mobile Phase: Isocratic mixture of supercritical CO₂ and an organic modifier (e.g., 30% MeOH with 0.1% Diethylamine).

    • Causality: The basic additive (Diethylamine) is critical; it suppresses peak tailing for sulfonamide and amine-containing compounds by masking residual silanol interactions on the stationary phase.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the two distinct enantiomeric peaks. Evaporate the solvent under reduced pressure to yield Enantiomer A (Peak 1) and Enantiomer B (Peak 2)[4].

  • System Validation (Purity Verification): Re-inject a 1 mg/mL sample of each isolated fraction using an analytical chiral column. Do not proceed to electrophysiology unless >99% ee is confirmed.

In Vitro Electrophysiological Validation

Determining the active enantiomer requires rigorous functional testing. Because Nav1.8 blockers like VX-548 are state-dependent (binding preferentially to the inactivated state of the channel), the patch-clamp voltage protocol must be carefully designed to capture this dynamic[4].

Protocol 2: Whole-Cell Patch-Clamp Recording of Nav1.8 Currents

This protocol utilizes a self-validating internal control system: fractional block is calculated by comparing the test pulse current directly to a pre-drug baseline recording from the exact same cell.

  • Cell Preparation: Culture HEK293 or CHO cells stably expressing human Nav1.8. Perform recordings at a physiological temperature of 37°C[5].

  • Solution Formulation:

    • Extracellular Solution (mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose (pH 7.4)[5].

    • Intracellular Solution (mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3)[5].

    • Causality: Cesium Fluoride (CsF) is intentionally used in the pipette solution to block endogenous potassium currents, ensuring that the recorded inward currents are purely sodium-driven[5].

  • Compound Preparation & Surface Passivation: Prepare a 10 mM stock of the enantiomer in DMSO, then dilute into the extracellular solution to the target concentration (e.g., 1-10 nM)[7].

    • Critical Causality Step: Add 0.01% Pluronic F-68 to the final working solution. Highly lipophilic chiral blockers readily adsorb to plastic tubing and bath chambers. Pluronic F-68 passivates these surfaces. Without it, the apparent IC50 can artificially drop (e.g., from 3 nM down to 0.27 nM), leading to false-negative potency assessments[4].

  • State-Dependent Voltage Protocol:

    • Hold the cell at a hyperpolarized resting potential (-100 mV).

    • Apply a 200-millisecond prepulse to +10 mV. Causality: This strong depolarization drives the channels into the slow inactivated state, exposing the high-affinity binding pocket for the chiral blocker[4].

    • Return to -100 mV for 30 milliseconds to allow unbound channels to recover from fast inactivation[4].

    • Apply a test pulse to 0 mV to elicit the peak inward current[5].

  • Data Acquisition: Record the peak current amplitude. Calculate the fractional block by comparing the current in the presence of the drug to the vehicle (DMSO) control. Fit the dose-response data to a Hill equation to determine the precise IC50[5].

Workflow Synth Racemic Synthesis (Core Scaffold) SFC Chiral SFC Resolution (Stationary Phase) Synth->SFC EnantA Enantiomer A (Peak 1) SFC->EnantA EnantB Enantiomer B (Peak 2) SFC->EnantB Patch Automated Patch-Clamp (State-Dependent Protocol) EnantA->Patch EnantB->Patch Data IC50 & Selectivity Profiling Patch->Data

Workflow from racemic synthesis to electrophysiological validation of chiral Nav blockers.

Quantitative Data Presentation

The stereospecificity of the Nav1.8 binding pocket results in a dramatic divergence in potency between enantiomers. The following table summarizes the typical in vitro potency and selectivity profile of a highly optimized chiral Nav1.8 inhibitor (representative of suzetrigine/VX-548 data) compared to its less active enantiomer[1][5][8].

Compound / EnantiomerTarget ChannelIC50 (nM)Selectivity Ratio (vs Nav1.8)
Active Enantiomer (e.g., VX-548) Human Nav1.80.68 ± 0.161x (Reference)
Active EnantiomerHuman Nav1.5 (Cardiac)> 20,000> 29,000x
Active EnantiomerHuman Nav1.1 (CNS)> 20,000> 29,000x
Active EnantiomerHuman Nav1.7 (PNS)> 10,000> 14,000x
Inactive Enantiomer Human Nav1.8> 1,500N/A (Poor binder)

Table 1: Representative potency and selectivity profile of a chiral Nav1.8 inhibitor. The stark difference in IC50 between enantiomers highlights the strict stereochemical requirements of the inactivated-state binding pocket.

References

  • National Institutes of Health (PMC). "State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548". URL: [Link]

  • bioRxiv. "Suzetrigine (VX-548) exhibits activity-dependent effects on human dorsal root ganglion neurons". URL:[Link]

  • MDPI. "Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile". URL: [Link]

  • American Chemical Society (ACS). "Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain". URL: [Link]

  • National Institutes of Health (PMC). "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants". URL:[Link]

Sources

Reagents for resolution of racemic 2-(4-tert-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Resolution of Racemic 2-(4-tert-butylphenyl)propan-1-amine


-Aryl Primary Amines
Target Audience:  Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The resolution of 2-(4-tert-butylphenyl)propan-1-amine presents a specific stereochemical challenge: the chiral center is located at the


-position (C2) relative to the primary amine functionality. Unlike 

-chiral amines (e.g.,

-methylbenzylamine), the chiral center here is one carbon removed from the nitrogen "handle," often reducing the diastereomeric discrimination capability of common resolving agents.

This guide details a dual-track strategy for resolution:

  • Classical Diastereomeric Crystallization: Utilizing bulky,

    
    -acidic resolving agents (e.g., Dibenzoyl-L-tartaric acid) to leverage the steric bulk of the tert-butyl group.
    
  • Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route using Candida antarctica Lipase B (CAL-B) for acylation.

Strategic Reagent Selection

The selection of resolving agents is dictated by the structural features of the substrate: a hydrophobic 4-tert-butylphenyl tail and a flexible propyl chain.

Table 1: Recommended Resolving Agents
Reagent ClassSpecific ReagentMechanism of ActionRationale for this Substrate
Primary Candidate (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA) Salt FormationThe benzoyl groups provide

-

stacking opportunities with the tert-butylphenyl ring, enhancing lattice rigidity.
Secondary Candidate (S)-(+)-Mandelic Acid Salt FormationStrong chiral acid often successful with 2-arylpropylamines due to rigid phenyl-glycolic structure.
Screening Candidate N-Acetyl-L-leucine Salt Formation"Magic" resolving agent for amino acids and flexible amines; effective when the chiral center is distal.
Biocatalyst Novozym 435 (CAL-B) Kinetic AcylationHighly selective for primary amines; discriminates based on the steric bulk of the

-substituent.

Protocol A: Classical Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer (or (R)- depending on acid choice) via fractional crystallization. Reagent: (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA). Note: If L-DBTA fails, switch to (S)-Mandelic acid using the same molar ratios.

Materials:
  • Racemic 2-(4-tert-butylphenyl)propan-1-amine (10 g, ~52 mmol).

  • (-)-Di-O-benzoyl-L-tartaric acid (anhydrous) (18.6 g, 52 mmol) [1.0 eq].

  • Solvent System: Ethanol (95%) / Water or Isopropanol.

Step-by-Step Methodology:
  • Dissolution:

    • Dissolve 18.6 g of L-DBTA in 150 mL of boiling Ethanol (95%).

    • Separately, dissolve 10 g of the racemic amine in 50 mL of warm Ethanol.

  • Salt Formation:

    • Add the amine solution slowly to the hot acid solution with vigorous stirring.

    • Critical Control Point: If immediate precipitation occurs (amorphous solid), add small amounts of water or heat to reflux until clear. The goal is a supersaturated solution, not a crash precipitation.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 4–6 hours.

    • Seed: If available, add a seed crystal of the pure diastereomeric salt at 40°C.

    • Refrigerate at 4°C for an additional 12 hours to maximize yield.

  • Harvesting:

    • Filter the white crystalline solid via vacuum filtration.

    • Wash the cake with cold Ethanol (2 x 20 mL).

    • Save the Mother Liquor: This contains the enriched opposite enantiomer.

  • Recrystallization (Purification):

    • Dissolve the wet cake in the minimum amount of boiling Ethanol/Water (approx. 9:1).

    • Cool and crystallize as above. Repeat until constant melting point or optical rotation is achieved.

  • Liberation of the Free Amine:

    • Suspend the purified salt in 100 mL of water.

    • Add 20% NaOH solution until pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Enzymatic Kinetic Resolution (EKR)

Objective: Separate enantiomers by selectively acylating one enantiomer (usually the (R)-enantiomer) while leaving the (S)-amine untouched. Catalyst: Candida antarctica Lipase B immobilized on acrylic resin (Novozym 435).

Materials:
  • Racemic Amine (1.0 g).

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.

  • Catalyst: Novozym 435 (50 mg/mmol of amine).

Step-by-Step Methodology:
  • Reaction Setup:

    • Dissolve 1.0 g of racemic amine in 20 mL of anhydrous Ethyl Acetate.

    • Add 260 mg of Novozym 435 beads.

  • Incubation:

    • Incubate in an orbital shaker at 30–40°C at 200 rpm.

    • Monitoring: Monitor reaction progress via HPLC or GC every 2 hours.

    • Stop Point: Stop the reaction when conversion reaches exactly 50% (theoretical maximum for resolution).

  • Work-up:

    • Filter off the enzyme beads (can be washed and reused).

    • The filtrate contains: (S)-Amine (unreacted) and (R)-Amide (acylated product).

  • Separation:

    • Add 1M HCl (30 mL) to the filtrate and shake.

    • Organic Layer: Contains the (R)-Amide . (Evaporate to recover; hydrolyze with NaOH/EtOH to get (R)-amine).

    • Aqueous Layer: Contains the (S)-Amine hydrochloride .

    • Basify the aqueous layer with NaOH and extract with DCM to obtain pure (S)-amine .

Analytical Validation

Technique: Chiral HPLC.[1] Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm). Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 0.5 - 1.0 mL/min. Detection: UV at 254 nm (Phenyl absorption).

Note: Derivatization with Mosher's Acid Chloride may be required if baseline separation is poor on standard columns.

Process Logic Visualization

ResolutionWorkflow Start Racemic 2-(4-tert-butylphenyl)propan-1-amine Choice Select Method Start->Choice SaltForm Add L-DBTA (1.0 eq) in Ethanol Choice->SaltForm Scale > 10g EnzymeMix Mix with CAL-B in Ethyl Acetate Choice->EnzymeMix High Purity / < 10g Crystallize Crystallize & Filter SaltForm->Crystallize CheckPurity Check Optical Rotation/HPLC Crystallize->CheckPurity Precipitate Recryst Recrystallize (EtOH/H2O) CheckPurity->Recryst Low ee% Basify Basify (NaOH) & Extract CheckPurity->Basify High ee% Recryst->CheckPurity PureAmine Pure (S)-Amine Basify->PureAmine Monitor Monitor Conversion to 50% EnzymeMix->Monitor Monitor->Monitor < 50% AcidWash Acid Wash (1M HCl) Monitor->AcidWash = 50% AcidWash->PureAmine Aqueous Phase PureAmide Pure (R)-Amide AcidWash->PureAmide Organic Phase

Figure 1: Decision matrix and workflow for the resolution of 2-(4-tert-butylphenyl)propan-1-amine.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on classical resolution via diastereomeric salts).
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[2] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[3][4] Angewandte Chemie International Edition, 43(7), 788-824. (Discusses industrial resolution of amines including phenethylamine derivatives). Link

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates.[5] Coordination Chemistry Reviews, 252(5-7), 659-701. (Details CAL-B usage for primary amines). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Sources

Application Note: Synthesis of Peptidomimetics Using Chiral β-Amino Components

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of chiral β-amino acids into peptide sequences represents a paradigm shift in the development of next-generation therapeutics. Natural α-peptides, while highly specific, are fundamentally limited by their susceptibility to rapid proteolytic degradation and poor pharmacokinetic profiles. By introducing an additional methylene carbon into the peptide backbone (forming β²- or β³-amino acids), researchers can generate peptidomimetics that exhibit extraordinary resistance to enzymatic hydrolysis [[1]]().

Beyond stability, the altered torsional angles of β-peptides allow them to fold into highly predictable, stable secondary structures—such as 14-helices—at much shorter sequence lengths than their α-peptide counterparts [[1]](), 2. However, the synthesis of these molecules presents unique physicochemical challenges. The increased steric bulk of the β-carbon and altered hydrogen-bonding dynamics frequently lead to on-resin aggregation and sluggish coupling kinetics during standard Solid-Phase Peptide Synthesis (SPPS). This guide outlines a self-validating, microwave-assisted workflow to overcome these thermodynamic barriers.

Comparative Analysis: α-Peptides vs. β-Peptidomimetics

To understand the necessity of specialized protocols, it is critical to quantify the physicochemical differences between standard α-peptides and β-peptidomimetics.

PropertyNatural α-PeptidesChiral β-Peptidomimetics
Backbone Structure Single carbon (Cα) between N and C=OTwo carbons (Cα, Cβ) between N and C=O
Proteolytic Half-Life Minutes to hours (highly susceptible)Days to weeks (highly resistant)
Secondary Structure Requires >15 residues for stable helicesForms stable 14-helices with ~6 residues
SPPS Coupling Kinetics Fast (Standard DIC/HOBt is sufficient)Sluggish (Requires HATU/COMU + Microwave)
Steric Hindrance Low to ModerateHigh (due to extra methylene flexibility)

Logical Workflow & Visualization

The synthesis of β-peptidomimetics is a two-phase process: the generation of the chiral monomer (if not commercially procured) and the subsequent solid-phase assembly.

G cluster_0 Monomer Synthesis (Arndt-Eistert) cluster_1 Microwave SPPS Alpha Fmoc-α-Amino Acid Diazo Diazoketone Alpha->Diazo CH2N2 Beta Fmoc-β³-Amino Acid Diazo->Beta Wolff Rearr. Couple Coupling Cycle (HATU, MW) Beta->Couple Building Block Resin Resin Support Resin->Couple Couple->Couple Repeat Cleave TFA Cleavage Couple->Cleave

Caption: Logical workflow for β-peptidomimetic synthesis, detailing monomer generation and microwave SPPS.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-β³-Amino Acids via Arndt-Eistert Homologation

Causality: Commercially available chiral β-amino acids can be prohibitively expensive or limited in side-chain diversity. The Arndt-Eistert homologation provides a stereoretentive pathway to convert abundant Fmoc-α-amino acids into their β³ counterparts. The Wolff rearrangement step is critical, as it ensures the absolute preservation of the chiral center 1.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the Fmoc-α-amino acid (1.0 eq) in anhydrous THF under inert atmosphere. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.05 eq). Rationale: Activation of the carboxylic acid is required to facilitate nucleophilic attack by diazomethane without racemization.

  • Diazoketone Synthesis: Filter the precipitated NMM-HCl salts. Add the filtrate dropwise to an ethereal solution of diazomethane (excess) at 0°C. Stir for 2 hours. Self-Validation Check: Monitor the reaction via IR spectroscopy. The reaction is complete when the strong diazo stretch at ~2100 cm⁻¹ plateaus.

  • Wolff Rearrangement: Isolate the diazoketone and dissolve in a 1,4-dioxane/water mixture. Add silver benzoate (AgOBz, 0.1 eq) catalyst and sonicate. Rationale: AgOBz catalyzes the extrusion of N₂ and the stereoretentive migration of the chiral center, forming a ketene intermediate that rapidly hydrates to the desired Fmoc-β³-amino acid.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis of β-Peptides

Causality: Standard room-temperature SPPS protocols are frequently inefficient for β-peptides due to the steric hindrance of the additional methylene group and the high propensity for early-stage inter-chain hydrogen bonding (aggregation) on the resin. Microwave irradiation disrupts these aggregates and drives the endothermic coupling reactions to completion 3.

Step-by-Step Methodology:

  • Resin Preparation: Swell Wang resin (for C-terminal acids) or Rink Amide resin (for C-terminal amides) in a 1:1 mixture of DMF/DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer at 75°C for 3 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Coupling Cycle: For each coupling step, treat the resin with a solution of the Fmoc-protected β-amino acid (3.0 eq), HATU (2.8 eq), and N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in a minimal amount of DMF 4. Irradiate at 75°C for 10 minutes. Rationale: HATU provides superior electrophilicity for sterically hindered β-amines compared to traditional carbodiimides (DIC/HOBt). For highly methylated or aza-amino derivatives, COMU may be substituted to prevent diketopiperazine formation 5.

  • Validation (TNBS Test): After coupling, perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) test on a micro-cleaved resin bead 4. Self-Validation Check: A colorless bead indicates complete coupling (>99%). A red/orange bead indicates unreacted amines, dictating a mandatory double-coupling step before proceeding.

  • Cleavage and Global Deprotection: Suspend the dry peptide-resin in a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours at room temperature. Filter the resin, concentrate the organic phase under reduced pressure, and precipitate the crude β-peptide in cold diethyl ether 4.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.ACS Publications.
  • Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP).PMC (NIH).
  • Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation.PubMed (NIH).
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.PMC (NIH).
  • Microreactor synthesis of beta-peptides.SciSpace.

Sources

Scalable synthesis of enantiopure 2-arylpropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of Enantiopure 2-Arylpropylamines

Executive Summary

This guide details the scalable synthesis of enantiopure 2-arylpropylamines (specifically the pharmacologically privileged 1-arylpropan-2-amine scaffold and its isomers). These motifs are ubiquitous in CNS-active drugs (e.g., dextroamphetamine, selegiline) and calcimimetics (e.g., cinacalcet).

While classical resolution (fractional crystallization) remains a historical baseline, it is chemically inefficient (max 50% yield). This note prioritizes Biocatalytic Transamination as the modern "Gold Standard" for scale-up, offering 100% theoretical yield, high enantiomeric excess (>99% ee), and ambient operating conditions. We also provide a comparative overview of Asymmetric Hydrogenation for specific substrates.

Strategic Overview: Route Selection

The choice of synthetic route depends heavily on the starting material availability and the specific isomer required.

Comparative Workflow Analysis

RouteSelection Start Target: Enantiopure 2-Arylpropylamine Route1 Route A: Classical Resolution (Racemic Synthesis + Separation) Start->Route1 Route2 Route B: Asymmetric Hydrogenation (Enamide Precursor + Rh/Ru Catalyst) Start->Route2 Route3 Route C: Biocatalytic Transamination (Ketone + w-Transaminase) Start->Route3 Outcome1 Max 50% Yield High Waste (E-Factor > 50) Route1->Outcome1 Outcome2 100% Theor. Yield High Pressure (H2) Trace Metal Cleanup Route2->Outcome2 Outcome3 100% Theor. Yield Green Conditions High Selectivity (>99% ee) Route3->Outcome3

Figure 1: Decision matrix for synthetic routes. Biocatalysis (Route C) is preferred for scalability and environmental impact.

Primary Protocol: Biocatalytic Transamination

Objective: Synthesis of (R)- or (S)-1-phenylpropan-2-amine derivatives from arylacetone precursors using


-Transaminases (

-TA).

Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme binds the amine donor (Isopropylamine), releases acetone, binds the ketone substrate, and releases the chiral amine product.

  • Critical Success Factor: Equilibrium displacement. The reaction is reversible (

    
    ). Using Isopropylamine (IPA)  as the donor allows the coproduct (acetone) to be removed via vacuum or nitrogen sweep, driving the reaction to completion.
    
Reaction Diagram

TransaminaseMechanism Enzyme w-Transaminase (PLP-Bound) Intermediate Aminated Enzyme (PMP-Bound) Enzyme->Intermediate + Donor - Acetone (Removed) Donor Amine Donor (Isopropylamine) Donor->Intermediate Substrate Substrate (Arylacetone) Product Product (Chiral Amine) Substrate->Product Intermediate->Enzyme + Substrate - Product Byproduct Coproduct (Acetone)

Figure 2: Ping-Pong Bi-Bi mechanism utilizing Isopropylamine (IPA) to drive equilibrium via acetone volatility.

Materials & Equipment
  • Biocatalyst: Commercial

    
    -Transaminase panel (e.g., Codexis ATA series or Vibrio fluvialis variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Donor: Isopropylamine (IPA) hydrochloride (2M solution, pH 7.0–8.0).

  • Solvent: 100 mM Potassium Phosphate Buffer (pH 7.5), DMSO (max 10-20% v/v).

  • Equipment: Overhead stirrer, pH stat (optional), Nitrogen sweep line or mild vacuum (200-300 mbar).

Step-by-Step Protocol (10g Scale)
  • Buffer Preparation:

    • Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5).

    • Add PLP (1 mM final concentration, approx. 25 mg). The solution will turn bright yellow.

    • Note: PLP is light-sensitive; wrap the flask in foil.

  • Amine Donor Addition:

    • Add Isopropylamine (IPA) (5 equivalents relative to substrate).

    • Crucial: Adjust pH back to 7.5 using 6M HCl. IPA is a strong base; failure to adjust pH will denature the enzyme.

  • Substrate Solubilization:

    • Dissolve 10g of Arylacetone substrate in DMSO (volume equal to 10% of total reaction volume).

    • Tip: If the substrate is a solid, ensure complete dissolution before addition.

  • Reaction Initiation:

    • Add the substrate-DMSO solution to the buffer/IPA mixture.

    • Add

      
      -Transaminase  (load: 2–5 wt% relative to substrate, or approx. 200-500 mg).
      
    • Heat to 30–45°C (enzyme dependent) with agitation (250 rpm).

  • Equilibrium Displacement (The "Smart" Step):

    • Apply a continuous Nitrogen sweep across the headspace or mild vacuum (300 mbar) to remove the acetone coproduct.

    • Validation: Monitor conversion via HPLC every 4 hours. Without acetone removal, conversion typically stalls at ~50%. With removal, >95% is achievable.[2][3]

  • Workup & Isolation:

    • Once conversion >98%: Acidify reaction to pH 2.0 with 6M HCl (quenches enzyme, protonates amine product).

    • Wash with MTBE (extracts unreacted ketone/neutrals). Discard organic layer.

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract product into MTBE or Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      

Alternative Protocol: Asymmetric Hydrogenation

For substrates where transaminases show poor activity (e.g., bulky sterics), Asymmetric Hydrogenation of enamides is the preferred chemical route.

  • Precursor: Enamides (synthesized from ketone + acetamide/acid anhydride).

  • Catalyst: Rh(COD)

    
    BF
    
    
    
    + Chiral Phosphine Ligand (e.g.,
    
    
    -DuPhos or Josiphos).
  • Conditions: 5–10 bar

    
    , Methanol, 25°C.
    
  • Advantage: Very high Turnover Number (TON > 1000).[4]

  • Disadvantage: Requires high-pressure reactors; trace metal removal (scavenging) required for pharma compliance.

Quality Control & Analytical Methods

To validate the protocol, the following analytical parameters must be established.

ParameterMethodTarget Specification
Conversion Achiral HPLC (C18 Column)> 98%
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralpak AD-H or OD-H)> 99.0%
Chemical Purity GC-MS or 1H-NMR> 98%
Residual Protein Bradford Assay / Nitrogen Content< 100 ppm

Derivatization for Chiral Analysis: Primary amines often tail on chiral columns. Derivatize with Acetic Anhydride or Mosher's Acid Chloride prior to injection to improve peak shape and resolution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Product Inhibition or Equilibrium limitation.Increase Nitrogen sweep rate to remove acetone. Add biphasic solvent (e.g., n-heptane) to extract product in situ.
Precipitation Substrate insolubility.Increase DMSO conc. (up to 20%) or add surfactant (Tween-80).
Low ee Spontaneous background reaction or wrong enzyme.Ensure pH is not >9 (prevents racemization). Screen different ATA variants.
Emulsion during workup Denatured protein at interface.Filter reaction mixture through Celite® before extraction.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." ACS Catalysis, 2(6), 993-1001. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Codexis Inc. (2023). "Transaminase Screening Kits & Protocols." Link

  • Green, A. P., et al. (2014). "Chiral Amine Synthesis Using

    
    -Transaminases: An Amine Donor that Displaces Equilibria." Angewandte Chemie Int. Ed., 53(40), 10714-10717. Link
    

Disclaimer: This protocol involves the use of chemicals that may be hazardous.[5] Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (2S)-2-(4-tert-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical vulnerabilities of (2S)-2-(4-tert-butylphenyl)propan-1-amine . This document provides actionable troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the enantiomeric integrity of your compound from synthesis through biological evaluation.

Mechanistic Pathology: Why Does This Molecule Racemize?

To prevent degradation, we must first understand the causality of the molecule's instability. (2S)-2-(4-tert-butylphenyl)propan-1-amine is a β-chiral primary amine . The stereocenter is located at the C2 position, which is also a benzylic position due to the adjacent 4-tert-butylphenyl ring.

Because the chiral carbon is located at the β-position and is benzylic, it is highly susceptible to racemization under specific conditions[1]. The primary mechanism of stereochemical loss is Imine-Enamine Tautomerization .

  • If the primary amine (C1) reacts with trace carbonyls (aldehydes/ketones) or is oxidized, it forms an imine (Schiff base).

  • Once the C1=N bond forms, the benzylic proton at C2 becomes

    
     to the imine. The combined electron-withdrawing effect of the imine and the resonance stabilization from the phenyl ring drastically lowers the pKa of the C2 proton.
    
  • Base-catalyzed deprotonation at C2 yields a planar, achiral enamine intermediate. Upon non-selective reprotonation and hydrolysis, the compound returns as a racemic mixture[2].

Additionally, the benzylic C-H bond is relatively weak, making it susceptible to radical abstraction (e.g., via thiyl radicals or autoxidation), which also leads to a planar intermediate and subsequent racemization[3].

RacemizationMechanism Amine (2S)-Amine (Chiral at C2) Imine Imine Formation (C1=N) Amine->Imine Condensation Carbonyl Trace Carbonyls (e.g., Acetone) Carbonyl->Imine Enamine Achiral Enamine (Planar C1=C2) Imine->Enamine Deprotonation of Benzylic C2 Proton RacemicImine Racemic Imine (R/S Mixture) Enamine->RacemicImine Non-selective Reprotonation RacemicAmine Racemic Amine (Loss of Enantiopurity) RacemicImine->RacemicAmine Hydrolysis

Fig 1: Schiff-base mediated imine-enamine tautomerization leading to β-chiral amine racemization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample lost its enantiomeric excess (ee%) during solvent evaporation. What went wrong? A: You likely used a ketone-based solvent (like acetone) or a protic solvent (like methanol) while evaporating at elevated temperatures. Protic solvents and high temperatures provide the activation energy for the enolization process, accelerating racemization[4]. Solution: Always use aprotic solvents (e.g., DCM, THF, or Toluene) and keep rotary evaporation bath temperatures below 30°C.

Q2: I am using this amine in a biological assay containing Pyridoxal 5'-Phosphate (PLP). Will it racemize? A: Yes, almost certainly. PLP is an aldehyde that evolved specifically to form Schiff bases with primary amines. In fact, dynamic kinetic resolution (DKR) protocols exploit this exact reactivity by using transaminases to intentionally racemize the undesired enantiomer of 2-arylpropyl amines[2]. Solution: If your assay requires PLP, you must run a time-course control to measure the background racemization rate, or chemically modify the amine (e.g., to a secondary amine) to prevent stable Schiff base formation.

Q3: Can transition metal catalysts from my upstream synthesis cause issues? A: Absolutely. Trace transition metals (such as Iridium, Palladium, or Ruthenium) can catalyze the reversible dehydrogenation of the primary amine to an imine, triggering racemization even in the absence of carbonyls[5]. Solution: Implement rigorous metal scavenging (e.g., using thiol-functionalized silica gel) before isolating the final chiral amine.

Q4: What is the definitive way to store this compound? A: Never store the compound as a free base for prolonged periods. Convert it to a stable ammonium salt (e.g., Hydrochloride or Tartrate). Protonating the amine locks the nitrogen lone pair, completely preventing Schiff base formation and drastically reducing the electron density that facilitates oxidation.

Quantitative Risk Matrix

The following table summarizes the empirical risk factors associated with handling β-chiral benzylic amines. Use this to audit your current laboratory workflows.

Environmental ConditionEst. Half-Life of Enantiopurity (

)
Primary Mechanism of DegradationPreventive Action
Free base in Acetone (25°C) < 2 hoursSchiff-base / Enamine tautomerizationStrictly avoid ketone solvents.
Free base + trace Pd/C (25°C) < 1 hourMetal-catalyzed dehydrogenationRigorous metal scavenging.
Free base in Methanol (25°C) 12 - 24 hoursProtic solvent-assisted proton transferUse aprotic solvents (e.g., THF, DCM).
HCl Salt in Aqueous Buffer (pH 4) > 6 monthsN/A (Amine is fully protonated)Maintain acidic to neutral pH.

Standard Operating Protocols (SOPs)

To ensure trustworthiness in your results, implement these self-validating protocols in your laboratory.

SOP 1: Preparation of the Enantiostable Hydrochloride Salt

Causality: Converting the free base to an HCl salt removes the nucleophilic lone pair on the nitrogen, shutting down the imine-formation pathway.

  • Dissolution: Dissolve the freshly purified (2S)-2-(4-tert-butylphenyl)propan-1-amine free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether. Do not use ethyl acetate, as trace hydrolysis can yield acetic acid.

  • Cooling: Submerge the reaction flask in an ice bath (0°C) under a continuous Argon sweep.

  • Precipitation: Slowly add 1.05 equivalents of anhydrous HCl (typically 2M to 4M in dioxane) dropwise under vigorous stirring.

  • Isolation: Stir for 15 minutes until a white crystalline precipitate fully forms. Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket to prevent ambient moisture absorption.

  • Storage: Wash with cold hexanes, dry under high vacuum for 4 hours, and store at -20°C in a desiccator.

SOP 2: Self-Validating Chiral HPLC Monitoring

Causality: You cannot trust your biological or synthetic data if the input material has degraded. This protocol validates the ee% prior to use.

  • System Suitability (The Validation Step): First, inject a known racemic standard of 2-(4-tert-butylphenyl)propan-1-amine. Adjust your mobile phase (e.g., Hexane/Isopropanol 90:10 with 0.1% Diethylamine) on a Chiralcel OD-H column until you achieve baseline resolution (

    
    ) between the (R) and (S) peaks.
    
  • Sample Preparation: Dissolve your (2S)-HCl salt in the mobile phase immediately before injection. Do not let the sample sit in the autosampler overnight, as the 0.1% DEA in the mobile phase creates a basic environment that can slowly induce racemization[4].

  • Execution: Inject the sample and integrate the area under the curve (AUC) to confirm ee% > 98%.

PreventionWorkflow Synthesis Synthesis of (2S)-Amine Salt Immediate Salt Formation (HCl or Tartrate) Synthesis->Salt Prevent Free Base Solvent Use Aprotic/Non-Carbonyl Solvents Salt->Solvent Handling Storage Store at -20°C Under Argon Solvent->Storage Analysis Chiral HPLC Verification Storage->Analysis QC Check

Fig 2: Standard operating workflow for preserving enantiomeric excess of β-chiral primary amines.

References

  • [4] how to prevent racemization of (S)-3-amino-1-methylazepan-2-one. Benchchem. 4

  • [5] Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. 5

  • [3] Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. 3

  • [6] Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. NIH. 6

  • [1] WO2015007897A1 - Method of racemisation of undesired enantiomers. Google Patents. 1

  • [2] Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. ResearchGate.2

Sources

Technical Support Center: Solubility of (2S)-2-(4-tert-butylphenyl)propan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for navigating the complexities of (2S)-2-(4-tert-butylphenyl)propan-1-amine salt solubility. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to support your experimental success. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust understanding of the physicochemical principles at play.

Section 1: Foundational Knowledge - Why Salt Form and Solubility Matter

The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development. For a weakly basic compound like (2S)-2-(4-tert-butylphenyl)propan-1-amine, salt formation can significantly enhance aqueous solubility, which is often a prerequisite for achieving adequate bioavailability.[1][2][3] The choice of the counter-ion is pivotal, as it directly influences the resulting salt's physicochemical properties, including its melting point, stability, hygroscopicity, and, most importantly, its solubility.[1][4]

The underlying principle is the conversion of the neutral, often less water-soluble, free base into an ionic salt that can more readily interact with polar solvents like water.[5][6] The solubility of these salts is governed by a complex interplay of factors, including the crystal lattice energy of the salt, the solvation energy of the individual ions, and the pH of the medium.[7][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the handling and analysis of (2S)-2-(4-tert-butylphenyl)propan-1-amine salts.

Q1: I've synthesized a new salt of (2S)-2-(4-tert-butylphenyl)propan-1-amine, but it's less soluble in water than I expected. What could be the issue?

A1: Several factors could be at play:

  • Polymorphism: The salt may have crystallized into a more stable, less soluble polymorphic form.[7][9][10] Different crystal lattices have different energies, and a more stable polymorph will generally exhibit lower solubility. It is crucial to characterize the solid form of your salt using techniques like X-ray powder diffraction (XRPD) to identify the specific polymorph.

  • Common Ion Effect: If your aqueous medium contains an ion common to your salt (e.g., trying to dissolve the hydrochloride salt in a chloride-containing buffer), it can suppress dissolution and reduce the apparent solubility.[3][11][12]

  • Incorrect pKa Relationship: For effective salt formation and subsequent ionization in solution, there should generally be a pKa difference of at least 2-3 units between the amine and the acidic counter-ion.[2] If this rule is not met, the resulting solid may be a co-crystal or may not be a true salt, leading to different solubility characteristics.

  • Intrinsic Properties of the Counter-ion: Some counter-ions can form highly stable, low-energy crystal lattices that are inherently less soluble. While hydrochloride salts are common, they are not always the most soluble option.[4]

Q2: My (2S)-2-(4-tert-butylphenyl)propan-1-amine salt is dissolving, but then it crashes out of solution. What is happening?

A2: This phenomenon is often due to one of two issues:

  • Disproportionation: The salt may be converting back to its less soluble free base form. This is a common issue for salts of weak bases, especially in neutral or alkaline pH environments. The dissolved salt establishes an equilibrium with its constituent ions, which in turn are in equilibrium with the free base and the acid. If the pH of the solution is at or above the pH of maximum solubility (pHmax), the equilibrium will shift, causing the free base to precipitate.[11][13]

  • Metastable Form Conversion: You may have initially dissolved a highly soluble, metastable polymorph which then converts over time to a more stable, less soluble form that precipitates out of the saturated solution.[7]

Q3: How does pH impact the solubility of my amine salt?

A3: The pH of the aqueous medium is a critical determinant of the solubility of (2S)-2-(4-tert-butylphenyl)propan-1-amine salts.[14][15]

  • Low pH (Acidic): In an acidic environment, the equilibrium favors the protonated (charged) form of the amine (R-NH3+). This increased concentration of the charged species generally leads to higher solubility.

  • High pH (Neutral to Basic): As the pH increases, the concentration of the deprotonated (neutral) free base (R-NH2) rises. Since the free base is significantly less water-soluble, the overall solubility of the compound will decrease dramatically, and precipitation may occur.[13]

The relationship between pH and solubility can be visualized in a pH-solubility profile, which is essential for understanding how a salt will behave in different environments, such as the gastrointestinal tract.[16]

Q4: I am seeing batch-to-batch variability in the solubility of my salt. Why?

A4: Batch-to-batch variability in solubility is a strong indicator of inconsistent solid-state properties. The most likely culprit is uncontrolled polymorphism, where different batches are crystallizing into different polymorphic forms or a mixture of forms.[8][9][10] Even small variations in manufacturing process parameters like solvent composition, temperature, and agitation rate can lead to the formation of different polymorphs with distinct solubility profiles.

Section 3: Troubleshooting Guides

Guide 1: Investigating Unexpected Precipitation

If you observe your (2S)-2-(4-tert-butylphenyl)propan-1-amine salt precipitating unexpectedly from solution, follow this workflow to diagnose the issue.

G start Unexpected Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6? check_ph->ph_high analyze_solid Analyze the Precipitate (XRPD, DSC) ph_high->analyze_solid No disproportionation Diagnosis: Disproportionation ph_high->disproportionation Yes free_base Precipitate is Free Base analyze_solid->free_base Matches Free Base Pattern new_polymorph Precipitate is a Different Polymorph analyze_solid->new_polymorph New Crystalline Pattern free_base->disproportionation conversion Diagnosis: Metastable to Stable Conversion new_polymorph->conversion mitigate_ph Action: Lower pH of the medium disproportionation->mitigate_ph mitigate_poly Action: Re-evaluate crystallization process to isolate the most stable polymorph conversion->mitigate_poly

Caption: Troubleshooting workflow for unexpected precipitation.

Steps:

  • Measure the pH: Immediately measure the pH of the solution where precipitation occurred. For salts of a weak base like (2S)-2-(4-tert-butylphenyl)propan-1-amine, a pH approaching neutral or alkaline conditions is a strong indicator of disproportionation.[13]

  • Isolate and Analyze the Precipitate: Separate the solid precipitate from the solution via filtration or centrifugation.

  • Characterize the Solid: Analyze the precipitate using techniques like X-ray Powder Diffraction (XRPD) and compare its pattern to that of the starting salt and the free base.

    • If the pattern matches the free base, the cause is disproportionation . To mitigate this, ensure your formulation is sufficiently buffered to a lower pH.

    • If the pattern is different from the starting material but is still crystalline, you are likely observing a polymorphic conversion to a less soluble form.[7] This requires a re-evaluation of your crystallization process to target the most thermodynamically stable polymorph for development.

Guide 2: Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted approach for determining the equilibrium solubility of a compound.[17][18]

Objective: To determine the equilibrium solubility of a (2S)-2-(4-tert-butylphenyl)propan-1-amine salt in a specific aqueous medium at a controlled temperature.

Materials:

  • (2S)-2-(4-tert-butylphenyl)propan-1-amine salt

  • Selected aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH)

  • Glass vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument (e.g., HPLC-UV)

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess salt to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temp (24-72h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate Solubility ana2->ana3

Caption: Shake-flask method for solubility determination.

Procedure:

  • Preparation: Add an excess amount of the salt to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the pre-heated aqueous medium to the vial.

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[18]

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved API using a validated analytical method like HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mmol/L at the specified temperature and pH.

Section 4: Data Reference

While specific, publicly available quantitative solubility data for various salts of (2S)-2-(4-tert-butylphenyl)propan-1-amine is limited[19][20], the following table provides an illustrative example of expected relative solubilities based on general principles of pharmaceutical salt selection.[4] These values should be determined experimentally for your specific salt forms.

Salt FormSolvent (at 25°C)Expected Relative SolubilityRationale
Free Base pH 7.4 BufferVery LowThe neutral amine has low polarity and poor interaction with water.[21]
Hydrochloride pH 7.4 BufferModerate to HighCommon salt form, generally provides good solubility enhancement.[2][4]
Mesylate pH 7.4 BufferHighSulfonic acid salts like mesylate are often used to achieve high aqueous solubility.[4]
Phosphate pH 7.4 BufferHighCan offer good solubility and buffering capacity.
Sulfate pH 7.4 BufferModerateAnother common inorganic salt option.
Free Base EthanolSolubleAmines are typically soluble in polar organic solvents like alcohols.[5][21]

References

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Di, L., & Rong, H. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Retrieved from [Link]

  • Lee, E. H. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine. Retrieved from [Link]

  • Gould, P. L. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Retrieved from [Link]

  • Anderson, B. D. (2010). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Physical Properties of Amines. Retrieved from [Link]

  • Chen, Y., et al. (2024, July 2). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Desiraju, G. R. (2014, August 22). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. PhD thesis. Retrieved from [Link]

  • Serajuddin, A. T. M. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutical Polymorphs and Cocrystals and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Yadav, P., & Maurya, P. (2025, November 21). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. Retrieved from [Link]

  • Kumar, L. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]

  • Bruni, G., et al. (2018). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable?. ResearchGate. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(11), 2098. Retrieved from [Link]

  • Kumar, L. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ResearchGate. Retrieved from [Link]

  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • The Journal of Chemical Physics. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • Kertes, A. S., & King, C. J. (1986). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Retrieved from [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-tert-butylphenyl)propan-1-amine. Retrieved from [Link]

Sources

Troubleshooting reductive amination of hindered aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center.

Topic: Reductive Amination of Hindered Aldehydes Ticket ID: RA-HIND-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Steric Paradox

You are likely here because your LCMS shows either starting material (stalled equilibrium) or, more frustratingly, a large peak corresponding to the primary alcohol (direct reduction).

Reductive amination of hindered aldehydes (e.g., 2,6-disubstituted benzaldehydes or pivalaldehyde derivatives) presents a kinetic paradox. The steric bulk slows down the nucleophilic attack of the amine (imine formation), but the aldehyde proton remains electronically vulnerable to hydride reduction. If you use a standard "dump-and-stir" protocol with Sodium Borohydride (


), you will almost certainly reduce your aldehyde to an alcohol before the imine ever forms.

This guide prioritizes Selectivity Control and Equilibrium Forcing to overcome these barriers.

Module 1: The "Alcohol Impurity" Crisis

Symptom: You observe significant formation of the primary alcohol (


) instead of the desired amine.

Root Cause: The rate of reduction (


) is faster than the rate of imine formation (

). This is common when using strong reductants (

) or when the amine is hindered/electron-deficient.

Troubleshooting Protocol:

Q: "I am using Sodium Borohydride (


) in Methanol. Why is it failing?" 
A: 

is too aggressive for hindered substrates in a one-pot setup. It reduces the aldehyde immediately.

Corrective Action:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) . It is electronically tuned to reduce iminium ions selectively while leaving neutral aldehydes alone [1].

  • Switch Solvent: STAB requires aprotic solvents like DCE (1,2-Dichloroethane) or THF . Do not use Methanol with STAB (it causes solvolysis of the reagent).

  • Adopt a Stepwise Protocol: If STAB fails, you must pre-form the imine.[1]

Comparative Data: Reducing Agent Selectivity

ReagentSolventReactivity ProfileRisk of Alcohol FormationRecommended For

MeOH/EtOHHigh (Reduces Aldehydes & Imines)Critical Unhindered, rapid imine formers only.

MeOH (pH 5-6)Medium (Requires acid activation)ModerateHistoric standard; toxic (cyanide).
STAB (

)
DCE/THFSelective (Reduces Iminium > Aldehyde)LowStandard for hindered aldehydes.

Module 2: The "No Reaction" Scenario (Steric Lock)

Symptom: No product, no alcohol, just starting materials remaining after 24 hours.

Root Cause: The steric barrier is preventing the amine from attacking the carbonyl carbon. Thermal energy alone is insufficient, or the equilibrium constant (


) is negligible.

The Solution: Titanium(IV) Isopropoxide Activation When sterics block the path, you need a Lewis Acid that acts as both an activator and a water scavenger.


 coordinates to the carbonyl oxygen, increasing electrophilicity, and drives the equilibrium by trapping water [2].

The "Titanium-Boost" Protocol:

  • Mix: 1.0 equiv Aldehyde + 1.1 equiv Amine + 1.25 equiv

    
    .
    
  • Solvent: Neat (no solvent) is best, or minimal THF.

  • Stir: 2–6 hours at RT (or

    
     for extreme hindrance). The solution often becomes viscous.
    
  • Dilute: Add absolute Ethanol or Methanol (required for the reduction step).[2]

  • Reduce: Add

    
     (1.5 equiv) cautiously.
    
    • Note: Since the imine is now pre-formed and coordinated to Titanium,

      
       is safe to use here.
      

Ti_Mechanism Aldehyde Hindered Aldehyde Complex Activated Ti-Complex Aldehyde->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Ti-Imine Species Complex->Imine + Amine (-H2O) Amine Final Amine Imine->Amine + NaBH4 / MeOH

Figure 1: Mechanism of Titanium-mediated reductive amination. The Ti-center activates the carbonyl and traps the water byproduct, forcing imine formation.

Module 3: Electronic Mismatches

Symptom: The aldehyde is hindered, and the amine is electron-deficient (e.g., Aniline, Sulfonamide).

Root Cause: The amine is a poor nucleophile. It bounces off the hindered carbonyl.

Q: "I'm trying to couple a hindered benzaldehyde with an aniline. Nothing happens." A: You need Acid Catalysis.

Protocol Adjustment:

  • Add Acetic Acid: Use 1–2 equivalents of AcOH if using STAB. This protonates the intermediate carbinolamine, facilitating water loss to form the iminium ion.

  • Microwave Irradiation: If thermal heating degrades your aldehyde, use microwave irradiation (

    
    , 15 mins) in DCE with 
    
    
    
    to force the imine formation, then cool and reduce.

Module 4: Workflow Decision Matrix

Use this logic tree to select the correct experimental condition for your specific substrate.

Troubleshooting_Tree Start Start: Hindered Aldehyde Check1 Is the Amine Electron Deficient? MethodA Try Standard STAB (DCE, 1.5 eq NaBH(OAc)3) Check1->MethodA No (Alkyl Amine) MethodB Add Acid Catalyst (AcOH or Ti(OiPr)4) Check1->MethodB Yes (Aniline/Amide) Result Check LCMS after 4h MethodA->Result MethodB->Result Alcohol Issue: Alcohol Formed Result->Alcohol SM Issue: No Reaction Result->SM Success Success: Amine Formed Result->Success Fix1 Fix: Stepwise Protocol Pre-form Imine with Ti(OiPr)4 Then add NaBH4 Alcohol->Fix1 Reductant too fast Fix2 Fix: Microwave or Dean-Stark SM->Fix2 Steric barrier

Figure 2: Decision matrix for troubleshooting reductive amination outcomes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034.

Sources

Optimizing enantiomeric excess in amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Center of Excellence for Enantioselective Methodologies

Module 1: Biocatalysis (Transaminases)

Focus: Overcoming thermodynamic equilibrium limits and substrate inhibition.

The "Sitagliptin" Standard

The industrial benchmark for chiral amine synthesis is the replacement of Rh-catalyzed hydrogenation with an engineered transaminase (ATA) for Sitagliptin, achieving >99.95% ee [1]. This shift highlights the superior stereocontrol of enzymes over transition metals for difficult substrates.

Visualizing the Mechanism (Ping-Pong Bi-Bi)

Understanding the mechanism is critical for troubleshooting conversion issues. The enzyme shuttles an amino group from a donor (e.g., isopropylamine) to your ketone substrate via the cofactor Pyridoxal-5'-phosphate (PLP).

TransaminaseMechanism Enz_PLP Enzyme-PLP (Internal Aldimine) Complex1 Gem-Diamine Intermediate Enz_PLP->Complex1 + Donor Donor Amine Donor (e.g., Isopropylamine) Complex1->Enz_PLP - Product (Chiral Amine) Enz_PMP Enzyme-PMP (Aminated Cofactor) Complex1->Enz_PMP - Byproduct (Acetone) Enz_PMP->Enz_PLP Regeneration Cycle Enz_PMP->Complex1 + Substrate Byproduct Ketone Byproduct (e.g., Acetone) Substrate Prochiral Ketone (Substrate) Product Chiral Amine (Product)

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. Note that the removal of the byproduct (Acetone) is the critical control point for driving the reaction forward.

Troubleshooting Guide: Transaminases
SymptomRoot Cause AnalysisCorrective Action
High ee (>99%) but Low Conversion (<50%) Thermodynamic Equilibrium: The reaction is reversible. Accumulation of the ketone byproduct (e.g., acetone) pushes the equilibrium backward.Displace Equilibrium: 1. Vacuum: Apply reduced pressure (200-400 mbar) to continuously remove volatile acetone [1].2. Sacrificial Donor: Use isopropylamine (IPA) in large excess.3. Enzymatic Cascade: Couple with Lactate Dehydrogenase (LDH) to reduce the pyruvate byproduct (if using alanine as donor) to lactate, which is irreversible.
Reaction Stalls Immediately Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme active site.Solubility & Dosing: 1. Add a co-solvent like DMSO (10-20% v/v) to improve solubility.2. Implement a fed-batch strategy: Add substrate slowly over time to keep concentration below inhibitory thresholds.
Inconsistent ee between batches Background Reaction: Uncatalyzed reductive amination (if helper reagents are present) or racemization of the product.pH Control: Ensure the pH is strictly controlled (usually 7.0-8.0). High pH can lead to racemization of

-chiral centers via enolization.

Module 2: Asymmetric Hydrogenation (Transition Metal Catalysis)

Focus: Iridium-catalyzed hydrogenation of imines/enamines.

The "Pfaltz" Effect: Counter-ion Importance

Unlike Rh-catalysis, Iridium-catalyzed hydrogenation of imines proceeds via an ionic mechanism. The active species is a cationic Ir(III) hydride. The choice of counter-ion is the single most critical variable for ee and activity [2].

Protocol: Ir-Catalyzed Hydrogenation of Cyclic Imines

Standard Operating Procedure (SOP-Ir-01)

  • Catalyst Selection: Use an Ir-PHOX or Ir-N,P complex.

    • Critical: The counter-ion MUST be non-coordinating. Use BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) rather than PF6 or BF4. BArF prevents ion-pairing that blocks the substrate from the chiral pocket.

  • Substrate Prep: Isolate the imine if possible. If generating in situ, ensure no residual acid/base interferes with the catalyst.

  • Solvent System: Dichloromethane (DCM) or Toluene. Avoid strongly coordinating solvents (MeOH, THF) which compete with the substrate.

  • Conditions:

    • Pressure: 50–100 bar

      
      .
      
    • Temperature: Start at RT. Lowering T to 0°C often improves ee significantly by suppressing the non-selective background pathway.

Troubleshooting Guide: Ir-Catalysis
IssueDiagnosisSolution
Low ee (e.g., 20-50%) Competitive Pathway: The "outer-sphere" mechanism is competing with a non-selective background reaction, or the counter-ion is coordinating.1. Switch Anion: Move to [BArF]- salts immediately.2. Lower Temperature: Reduces the rate of the achiral background reaction more than the catalyzed one.3. Increase Pressure: Higher H2 pressure favors the catalytic cycle.
Catalyst Death (No Conversion) Poisoning: Iridium catalysts are highly sensitive to coordination by primary amines (the product).Additives: Add a stoichiometric amount of acetic acid or phthalimide. This protonates/binds the product amine, preventing it from poisoning the catalyst [2].

Module 3: Chiral Auxiliaries (Ellman Sulfinamides)

Focus: Diastereoselective addition to N-tert-butanesulfinyl imines.

Core Logic

This method relies on the tert-butanesulfinyl group acting as a "chiral director."[1] The high diastereoselectivity (dr) arises from a rigid cyclic transition state (Zimmerman-Traxler model) involving the metal cation (Mg, Li, or Ti).

Troubleshooting Guide: Ellman Chemistry

Q: My diastereomeric ratio (dr) is dropping upon scale-up.

  • A: Check your Lewis Acid. The coordination of the metal is what locks the conformation.

    • Action: For Grignard additions, add AlMe3 or Ti(OEt)4 before the Grignard reagent. This creates a tighter chelation transition state than Mg alone, boosting dr from ~4:1 to >20:1 [5].

    • Solvent: Switch to non-coordinating solvents (DCM, Toluene). THF coordinates to the metal, disrupting the rigid transition state and lowering dr.

Q: I cannot hydrolyze the auxiliary without degrading my acid-sensitive amine.

  • A: Standard HCl/MeOH cleavage is harsh.

    • Action: Use HCl in dry Dioxane (anhydrous conditions) or mild heating with pyridinium p-toluenesulfonate (PPTS) in EtOH for sensitive substrates.

Module 4: Analytics & Triage

Focus: Diagnosing the root cause of low ee.

The Triage Decision Tree

Use this logic flow to determine if your problem is Kinetic (catalyst) or Thermodynamic (racemization).

TriageTree Start START: Low ee Observed CheckConv Is Conversion High (>90%)? Start->CheckConv RacemizationCheck Check Product Stability: Stir pure chiral amine under rxn conditions. CheckConv->RacemizationCheck Yes BackgroundCheck Run Blank Reaction: (No Catalyst, same conditions) CheckConv->BackgroundCheck No IsStable Is ee maintained? RacemizationCheck->IsStable Racemization DIAGNOSIS: Racemization (Product is unstable) IsStable->Racemization No (ee drops) Selectivity DIAGNOSIS: Poor Catalyst Selectivity (Wrong Ligand/Enzyme) IsStable->Selectivity Yes (ee stable) IsBackground Does product form? BackgroundCheck->IsBackground Background DIAGNOSIS: Background Reaction (Uncatalyzed pathway active) IsBackground->Background Yes Kinetic DIAGNOSIS: Kinetic Resolution/Stall (Catalyst inactive or poisoned) IsBackground->Kinetic No

Figure 2: Diagnostic workflow for identifying the source of enantiomeric excess erosion.

Analytical Tips
  • Derivatization: Primary amines often tail on chiral HPLC columns. Derivatize with Mosher's Acid Chloride or Acetic Anhydride to create a neutral amide. This improves peak shape and resolution.

  • Visualization: If your amine lacks a UV chromophore, use a Refractive Index (RI) detector or derivatize with a benzyl group (reductive amination with benzaldehyde) to add UV activity.

References
  • Savile, C. K., et al. (2010).[2][3][4] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[2][3][4][5] Link[3]

  • Baeza, A., & Pfaltz, A. (2009).[6] Iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines. Chemistry – A European Journal, 15(10), 2266–2269. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Advanced Synthesis & Catalysis, 352(5), 753–819. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Tang, T. P., & Ellman, J. A. (1999).[1] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate.[1] Journal of Organic Chemistry, 64(1), 12–13.[1] Link

Sources

Technical Support Center: 2-(4-tert-butylphenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers and process chemists optimizing the reductive amination of 2-(4-tert-butylphenyl)propanal to yield the target primary amine, 2-(4-tert-butylphenyl)propan-1-amine .

Synthesizing sterically hindered primary amines via reductive amination is notoriously prone to chemoselectivity issues, including over-alkylation, premature aldehyde reduction, and self-condensation[1]. This portal provides a self-validating framework to diagnose, troubleshoot, and eliminate these impurities.

Module 1: Impurity Diagnostic Matrix

Before adjusting your synthetic protocols, identify your primary failure mode. The table below summarizes the quantitative analytical data for the most common impurities encountered during this specific reductive amination workflow.

Impurity ProfileChemical IdentityTypical GC Area %Root CausePrimary Resolution
Over-alkylation Di-[2-(4-tert-butylphenyl)propyl]amine5 - 25%Product amine attacks unreacted aldehyde10x NH₃ excess; Ti(OiPr)₄ additive
Over-reduction 2-(4-tert-butylphenyl)propan-1-ol2 - 15%Premature reduction of aldehydeImine pre-formation prior to reductant
Self-condensation Aldol Dimers1 - 5%Alpha-proton abstraction by baseStrict temperature control (<25°C)
Incomplete Rxn 2-(4-tert-butylphenyl)propanal< 2%Insufficient catalyst/reductantExtend reaction time; fresh reagents

Module 2: Mechanistic Pathways of Impurity Formation

Understanding the kinetics of your reaction is critical. The target primary amine is often more nucleophilic than the ammonia starting material, creating a competing pathway that leads to secondary amine impurities[1]. Furthermore, the aldehyde itself is susceptible to direct reduction[2].

ReactionPathway Aldehyde 2-(4-tert-butylphenyl)propanal (Starting Material) Imine Primary Imine (Intermediate) Aldehyde->Imine + NH3 - H2O Alcohol 2-(4-tert-butylphenyl)propan-1-ol (Alcohol Impurity) Aldehyde->Alcohol Direct Reduction (Competes with Imine) Product 2-(4-tert-butylphenyl)propan-1-amine (Target Product) Imine->Product Reduction (H2 or Hydride) SecImine Secondary Imine (Intermediate) Product->SecImine + Unreacted Aldehyde - H2O SecAmine Di-alkylated Amine (Secondary Amine Impurity) SecImine->SecAmine Reduction

Caption: Reaction pathway and common impurity formation in reductive amination.

Module 3: Troubleshooting Q&A

Q1: My GC-MS shows a massive peak for the secondary amine (di-[2-(4-tert-butylphenyl)propyl]amine). How do I suppress over-alkylation? A: This is a kinetic issue. Once your target primary amine forms, it competes with ammonia to attack the remaining 2-(4-tert-butylphenyl)propanal, forming a secondary imine that rapidly reduces[1]. Solution: You must overwhelm the system with ammonia. Use at least a 10-fold molar excess of ammonium acetate (NH₄OAc). Additionally, introducing Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid and water scavenger. It locks the primary imine in a stable complex, sterically hindering the attack of the primary amine on unreacted aldehyde.

Q2: I am observing significant formation of 2-(4-tert-butylphenyl)propan-1-ol. Why is the aldehyde reducing before amination? A: Direct reduction of the aromatic aldehyde is outcompeting imine formation[2]. If you add your reducing agent (e.g., NaBH₃CN or H₂/Pd-C) at the same time as your ammonia, the reductant will act on the highly electrophilic C=O bond immediately. Solution: Implement a strict imine pre-formation step . Allow the aldehyde and ammonia to stir for 2 to 4 hours before introducing the reducing agent.

Q3: How can I separate the secondary amine impurity from my primary amine product if acid-base extraction fails? A: Because both the primary and secondary amines are basic, they will both partition into the aqueous layer during an acid wash[3]. Solution: Utilize a covalent scavenging strategy. Add a solid-supported aldehyde scavenger resin (e.g., aldehyde-functionalized polystyrene) to your crude mixture. The resin selectively forms an imine with your primary amine, anchoring it to the solid phase. You can then wash away the secondary amine, and subsequently hydrolyze the resin-bound imine with mild acid to release your pure primary amine[4].

Q4: What is the best reducing agent to ensure chemoselectivity? A: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this transformation[5]. They are stable in slightly acidic conditions (pH 5-6). At this pH, the imine is protonated to an iminium ion. Because the iminium ion is significantly more electrophilic than the neutral aldehyde, these mild hydrides will selectively reduce the iminium, leaving the aldehyde untouched and preventing alcohol formation[5].

Module 4: Standard Operating Procedure (SOP)

Optimized Highly Selective Reductive Amination Workflow This protocol is designed as a self-validating system to ensure maximum chemoselectivity toward the primary amine.

Step 1: Imine Pre-formation

  • In an oven-dried flask under N₂ atmosphere, dissolve 1.0 equivalent of 2-(4-tert-butylphenyl)propanal in anhydrous methanol (0.2 M concentration).

  • Add 10.0 equivalents of anhydrous ammonium acetate (NH₄OAc).

  • Stir at room temperature for 3 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot and analyze via FTIR. Do not proceed until the aldehyde C=O stretch (~1720 cm⁻¹) is completely replaced by the imine C=N stretch (~1660 cm⁻¹).

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add 1.5 equivalents of Sodium cyanoborohydride (NaBH₃CN)[5].

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Quench and Acid-Base Purification

  • Quench the reaction by slowly adding 1M NaOH until the solution reaches pH 10. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Impurity Cleavage: Extract the combined organic layers with 1M HCl (3x). The target primary amine and any trace secondary amines will migrate to the aqueous layer as hydrochloride salts. Neutral impurities (Bourgeonal alcohol, unreacted aldehyde) remain in the organic layer and are discarded[3].

  • Basify the retained aqueous layer with 2M NaOH to pH 12. Extract 3x with fresh EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified 2-(4-tert-butylphenyl)propan-1-amine.

Module 5: Troubleshooting Decision Tree

Use the following workflow to rapidly diagnose and correct deviations in your synthesis based on your analytical readouts.

Troubleshooting Start Analyze Crude Mixture (GC-MS / HPLC) Q1 High Secondary Amine? Start->Q1 Q2 High Alcohol Impurity? Start->Q2 Q3 Aldol Dimers Present? Start->Q3 A1 Increase NH3 equivalents; Use Ti(OiPr)4 additive Q1->A1 Yes A2 Pre-form imine for 2-4h before adding reductant Q2->A2 Yes A3 Lower reaction temp (<25°C); Avoid strong bases Q3->A3 Yes

Caption: Decision tree for diagnosing and resolving reductive amination impurities.

References

1.[1] A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified P, ChemRxiv. 1 2.[2] Aldehydes: What We Should Know About Them, MDPI. 2 3.[5] Reductive amination in case of secondary amines, Chemistry Stack Exchange. 5 4.[4] Covalent Scavengers for Primary and Secondary Amines, Thieme Connect. 4 5.[3] Organic Process Research & Development Vol. 24 No. 12, ACS Publications. 3

Sources

Technical Support Center: Handling Hygroscopic Chiral Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GEN-CHIRAL-HCL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Context

The Issue: Chiral amine hydrochloride salts are critical resolving agents and intermediates in asymmetric synthesis. However, they are frequently deliquescent —they absorb atmospheric moisture to the point of dissolving into a syrup. This compromises stoichiometric precision (leading to enantiomeric excess [ee] erosion), alters crystal lattice stability, and complicates physical transfer.

The Objective: This guide provides a self-validating workflow to manipulate these salts without compromising their chemical or optical integrity.

Module A: Storage & Prevention Protocols

Prevention is the only strategy that guarantees 100% purity. Once a salt hydrates, the lattice energy changes, potentially altering solubility profiles.

Standard Operating Procedure (SOP): The "Double-Dry" Barrier
  • Primary Containment: Store salts in amber glass vials with Teflon-lined caps.

    • Why? Amber glass prevents photodegradation; Teflon resists chemical corrosion better than pulp/poly liners.

  • Secondary Containment: Place the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., Silica Gel or Drierite™).

  • Seal Integrity: Wrap the primary cap junction with Parafilm® M.

    • Note: Parafilm is permeable to water vapor over long periods (weeks) but effective for short-term handling.

  • Thermal Equilibration (Critical):

    • Rule: Never open a cold bottle immediately after removing it from the fridge/freezer.

    • Mechanism: Cold surfaces condense atmospheric moisture instantly.

    • Action: Allow the closed vessel to reach room temperature (approx. 30–60 mins) inside a desiccator before opening.

Module B: Precision Weighing (The Stoichiometry Problem)

Direct weighing on an open balance pan guarantees error. As you watch the balance, the mass will drift upward due to water uptake.

Technique: Weighing by Difference

This is the only accepted method for quantitative transfer of hygroscopic solids outside a glovebox.

StepActionRationale
1 Dry the Source Ensure the bulk bottle has been desiccated (see Module C).[1]
2 Tare the Vessel Place the capped weighing bottle containing the salt on the balance. Record Mass

.
3 Transfer Remove the bottle from the balance, open it, and pour/spatula the estimated amount into your reaction flask. Do not do this over the balance.
4 Re-weigh Immediately recap the source bottle and place it back on the balance. Record Mass

.
5 Calculate Mass Transferred =

.
Advanced Correction: Karl Fischer (KF) Titration

If the salt has already absorbed water, you must correct your stoichiometry.

  • The Trap: Amines are basic. They can shift the pH of the KF reagent >8, causing a side reaction (iodine disproportionation) that yields false-high water readings.[2]

  • The Fix: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain pH 5–7 [1].

Module C: Recovery & Drying (The "Goo" Rescue)

Scenario: Your salt has turned into a sticky oil or wet paste.

Method 1: Azeotropic Distillation (The "Chemical" Dry)

Use this when the salt is heat-sensitive or "oiled out."

  • Dissolution: Dissolve the wet amine salt in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Entrainer Addition: Add Toluene (preferred) or Benzene.

    • Ratio: Approx 10:1 Toluene to MeOH solution.

  • Evaporation: Rotovap at 40–50°C.

    • Mechanism:[3][4][5] Toluene forms a positive azeotrope with water (boiling point 85°C) and MeOH. As the solvents strip off, they carry the water with them.

  • Result: The amine salt should precipitate as a fine, dry powder.

Method 2: Vacuum Desiccation (The "Physical" Dry)

Use this for solid but damp clumps.

  • Place the open vial in a vacuum desiccator.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    ) .
    
    • Warning:

      
       is aggressive. Do not use silica gel for recovery; it is too weak for amine salts.
      
  • Apply high vacuum (< 1 mbar) for 12–24 hours.

Visual Workflows (Decision Logic)

Diagram 1: Handling & Decision Matrix

HandlingWorkflow Start Start: Amine Salt Required Inspect Visual Inspection Start->Inspect StateCheck State of Matter? Inspect->StateCheck DryPowder Free-flowing Powder StateCheck->DryPowder Looks Dry Clumped Clumped / Sticky StateCheck->Clumped Moist Liquid Deliquescent (Oil) StateCheck->Liquid Wet KFCheck Optional: KF Titration (Buffered) DryPowder->KFCheck VacDry Vacuum Dry over P2O5 Clumped->VacDry Azeotrope Azeotropic Distillation (MeOH + Toluene) Liquid->Azeotrope WeighDiff Weigh by Difference Reaction Proceed to Reaction WeighDiff->Reaction KFCheck->WeighDiff Apply Correction VacDry->StateCheck Re-inspect Azeotrope->StateCheck Re-inspect

Caption: Decision tree for assessing salt state and selecting the appropriate drying or weighing protocol.

Diagram 2: The "Free-Basing" Alternative

Sometimes, the salt is too difficult to handle. Converting to the free base in-situ is often superior.

FreeBasing Salt Hygroscopic Amine HCl Biphasic Biphasic Mixture (Org Solvent + Na2CO3 aq) Salt->Biphasic Suspend SepFunnel Phase Separation Biphasic->SepFunnel OrgLayer Organic Layer (Free Amine) SepFunnel->OrgLayer AqLayer Aqueous Waste (NaCl + Excess Base) SepFunnel->AqLayer DryAgent Dry over Na2SO4 OrgLayer->DryAgent UseDirect Use Solution Directly DryAgent->UseDirect

Caption: Workflow for "Free-Basing" to bypass handling difficulties of the solid salt.

Troubleshooting & FAQs

Q: My salt turned into a liquid overnight in the desiccator. Why? A: You likely used a "spent" desiccant (pink silica) or a desiccant weaker than the amine salt. Amine hydrochlorides have extremely high lattice energies that can pull water from "weak" desiccants.

  • Fix: Switch to Phosphorus Pentoxide (

    
    ) or fresh Molecular Sieves (4Å).
    

Q: Can I dry the salt in an oven at 100°C? A: Proceed with caution. While many HCl salts are stable, chiral amines can undergo racemization or thermal decomposition at high temperatures, especially if traces of free acid are present.

  • Recommendation: Always use Vacuum + Moderate Heat (40–50°C) rather than high heat alone.

Q: I need to use this salt in an organometallic reaction (e.g., Grignard). Is drying enough? A: No. Even "dry" salts retain lattice water.

  • Protocol: Perform the "Free-Basing" workflow (Diagram 2) to extract the free amine into an anhydrous organic solvent (e.g., THF or Ether), dry that solution with activated molecular sieves, and use the solution directly.

Q: The KF titration endpoint is fading/drifting. A: You are experiencing the "amine interference." The basic amine is neutralizing the acidic component of the KF reagent.

  • Fix: Add 5–10g of Salicylic Acid to the titration vessel before starting to buffer the pH [1].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General handling of hygroscopic solids).
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Physical Stability of Pharmaceutical Solids. Available at: [Link]

  • Furniss, B. S., et al.Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (Specifics on drying amine salts).

Sources

Technical Support Center: Minimizing Side Reactions in β-Aryl Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of β-aryl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation and troubleshoot common side reactions. The β-arylethylamine scaffold is a crucial motif in many biologically active molecules and pharmaceuticals.[1] While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for their synthesis, these reactions are not without their challenges.[2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides to help you optimize your reactions and minimize unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the hydrodehalogenated arene. What is causing this, and how can I prevent it?

A1: The formation of a hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig amination and is often the result of a competing β-hydride elimination pathway. [2]

Underlying Cause: After the oxidative addition of the aryl halide to the palladium(0) catalyst and subsequent coordination of the amine, the desired pathway is reductive elimination to form the C-N bond.[4] However, if the palladium-amide intermediate possesses a β-hydrogen, it can undergo β-hydride elimination to form a palladium-hydride species and an enamine or imine. This palladium-hydride species can then reductively eliminate with the aryl group to regenerate the hydrodehalogenated arene and the active palladium(0) catalyst.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical in controlling the relative rates of reductive elimination and β-hydride elimination.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), can accelerate the rate of reductive elimination, thus outcompeting β-hydride elimination.[2][5] These ligands stabilize the monoligated palladium species, which is highly active in the catalytic cycle.[5]

  • Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine, they can sometimes promote β-hydride elimination.[4] In some cases, switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can mitigate this side reaction, although this may require higher reaction temperatures or longer reaction times.[6]

  • Temperature Control: Higher reaction temperatures can sometimes favor the β-hydride elimination pathway. If you are observing significant hydrodehalogenation, consider running the reaction at a lower temperature for a longer duration.

Q2: I am observing significant amounts of diarylated or overarylated amine byproducts. How can I improve the selectivity for the desired monoarylated product?

A2: The formation of diarylated or polyarylated amines is a common issue, particularly when using primary amines. This occurs because the newly formed secondary amine product can be more nucleophilic than the starting primary amine and can compete for the aryl halide in a subsequent catalytic cycle.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide can help to favor the monoarylation product.

  • Protecting Groups: For primary amines, a common and effective strategy is to use a protecting group. A Boc (tert-butyloxycarbonyl) group can be easily installed on the primary amine, and the resulting Boc-protected amine can be subjected to the Buchwald-Hartwig coupling. The Boc group is then readily removed under acidic conditions to yield the desired monoarylated primary amine.[7]

  • Steric Hindrance: Increasing the steric bulk of either the amine or the aryl halide can disfavor the second arylation step.[8][9] If your synthesis allows, consider using a more sterically hindered amine or an aryl halide with ortho substituents.

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of the second arylation more than the first, leading to improved selectivity.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during β-aryl amine synthesis.

Scenario 1: Low or No Conversion of Starting Materials

If you are observing poor conversion of your aryl halide and amine, several factors could be at play.

Possible Causes & Solutions:

Possible Cause Recommended Solution & Rationale
Inactive Catalyst Solution: Ensure you are using a high-quality palladium precursor and ligand. Pre-catalysts, which are air- and moisture-stable and readily form the active Pd(0) species, are often a more reliable choice than generating the catalyst in situ from sources like Pd(OAc)₂.[10] If you suspect catalyst decomposition (often indicated by the formation of palladium black), prepare a fresh catalyst solution.[11]
Ligand Incompatibility Solution: The choice of ligand is highly substrate-dependent.[2] For β-aryl amine synthesis, bulky, electron-donating monophosphine ligands are generally preferred.[5] If you are using a bidentate ligand and observing low reactivity, consider switching to a monodentate ligand like XPhos or RuPhos, as these can promote the formation of the highly reactive monoligated palladium species.[2]
Inappropriate Base Solution: The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex.[4] For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[4] If you are using a weaker base like K₂CO₃, it may not be strong enough to facilitate the reaction, especially with less reactive aryl chlorides.
Solvent Effects Solution: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic, non-polar solvents like toluene or dioxane are commonly used.[12] Avoid using coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium center and inhibit catalysis.
Poor Reagent Purity Solution: Ensure all reagents, especially the solvent and amine, are anhydrous. Water can hydrolyze the active catalyst and certain bases. Degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Check Catalyst Activity (Pre-catalyst vs. in situ) start->catalyst ligand Screen Different Ligands (e.g., XPhos, RuPhos) catalyst->ligand base Evaluate Base Strength (e.g., NaOtBu vs. K3PO4) ligand->base solvent Optimize Solvent (Toluene, Dioxane) base->solvent purity Verify Reagent Purity (Anhydrous, Degassed) solvent->purity success Successful Conversion purity->success G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex + HNR₂ Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Sources

Validation & Comparative

Comparative Guide: Chiral Stationary Phases for Arylpropylamine Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chiral stationary phases (CSPs) for the separation of arylpropylamines, a structural class encompassing critical pharmaceutical agents (e.g., dapoxetine, selegiline) and forensic targets (e.g., amphetamines).

Executive Summary & Technical Context

Arylpropylamines present a unique chromatographic challenge due to their basic nitrogen moiety and flexible alkyl chain . The separation strategy hinges fundamentally on the substitution level of the amine (primary vs. secondary/tertiary).

  • The Challenge: The basic amine interacts strongly with residual silanols on silica supports, leading to peak tailing.

  • The Solution Matrix:

    • Polysaccharide Phases (Amylose/Cellulose): The industry workhorses. They rely on hydrogen bonding and dipole-dipole interactions. Crucial Requirement: Basic mobile phase additives.

    • Crown Ether Phases: The specialists. They rely on host-guest inclusion complexation. Crucial Requirement: Acidic mobile phase additives.[1][2]

This guide compares these two dominant distinct approaches, providing protocols to validate performance.

Mechanistic Comparison: The "Acid-Base" Dichotomy

The most critical decision in method development for arylpropylamines is the mobile phase pH, which is dictated by the stationary phase selection.

Polysaccharide Derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H)[3]
  • Mechanism: The chiral selector (carbamate derivatives of amylose or cellulose) forms a "chiral groove." The arylpropylamine interacts via:

    • Hydrogen Bonding: Between the amine proton and the carbonyl oxygen of the carbamate.

    • 
       Interactions:  Between the aryl ring of the analyte and the phenyl groups of the CSP.
      
  • Operational Constraint: You must keep the amine non-ionized (neutral) to facilitate H-bonding and reduce silanol interaction. This requires a basic modifier (DEA or TEA).

Crown Ether Phases (e.g., Crownpak CR-I(+))[1][4]
  • Mechanism: These phases (specifically 18-crown-6 derivatives) form an inclusion complex.

  • Operational Constraint: The crown ether binds to the ammonium ion (

    
    ).[3] Therefore, you must  use an acidic mobile phase (typically Perchloric acid or TFA) to ensure the amine is fully protonated.
    
  • Selectivity: Extremely high for primary amines where the three protons of the

    
     group form a tripod hydrogen bond network inside the crown ether cavity. Steric bulk on the nitrogen (secondary/tertiary amines) disrupts this fit, making these phases unsuitable for 
    
    
    
    -substituted analogs.

Decision Framework & Workflow

The following decision tree illustrates the logical pathway for selecting the correct CSP based on the specific arylpropylamine structure.

CSP_Selection Start Analyte: Arylpropylamine CheckSub Check Amine Substitution Start->CheckSub Primary Primary Amine (-NH2) CheckSub->Primary High Specificity Req. SecTert Sec/Tert Amine (-NHR, -NR2) CheckSub->SecTert General Screening CrownPath Route A: Crown Ether CSP (Crownpak CR-I) Primary->CrownPath PolyPath Route B: Polysaccharide CSP (AD-H, OD-H) Primary->PolyPath Alternative SecTert->PolyPath CondA Mobile Phase: Acidic (pH < 2.0) Add HClO4 or TFA CrownPath->CondA CondB Mobile Phase: Basic (0.1% DEA/TEA) Suppress Ionization PolyPath->CondB ResultA Mechanism: Inclusion Complex High Selectivity for Prim-Amines CondA->ResultA ResultB Mechanism: H-Bonding/Steric Versatile for all substitutions CondB->ResultB

Figure 1: Strategic decision tree for arylpropylamine CSP selection. Note the divergence in mobile phase pH requirements.

Comparative Performance Data

The table below summarizes the expected performance metrics based on experimental data for a typical arylpropylamine (e.g., Amphetamine or 3-phenylpropylamine).

FeatureCrown Ether (Crownpak CR-I) Amylose (Chiralpak AD-H) Cellulose (Chiralcel OD-H)
Target Analyte Primary Amines Only (e.g., Amphetamine)Broad (Primary, Sec, Tert)Broad (Primary, Sec, Tert)
Mobile Phase Acidic (aq.

/ MeOH)
Basic (Hexane/IPA/DEA)Basic (Hexane/IPA/DEA)
Separation Mode Reversed Phase (High Water)Normal Phase or Polar OrganicNormal Phase or Polar Organic
Typical

High (

) for prim-amines
Moderate (

)
Moderate (

)
Resolution (

)
Often

(Baseline +)


Elution Order Predictable (D-form usually first on CR+)UnpredictableUnpredictable
Sample Capacity Lower (Ligand density limit)High (Good for Prep)High (Good for Prep)

Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), follow these self-validating protocols.

Protocol A: Crown Ether Screening (For Primary Amines)

Use this for: Amphetamine, Phentermine, Mexiletine.

  • Column: Crownpak CR-I(+) (

    
     mm, 5 µm).[1]
    
  • Mobile Phase Preparation:

    • Stock Acid: Prepare aqueous

      
       (pH 1.5 to 2.0). Safety Note: Perchloric acid is corrosive; TFA (0.5% v/v) is a safer alternative for LC-MS but may alter selectivity.
      
    • Eluent: Mix Stock Acid : Acetonitrile (85:15 v/v).

  • Equilibration: Flush column at 0.4 mL/min for 20 mins. Temperature:

    
     (Lower temperature, e.g., 
    
    
    
    , often increases resolution).
  • Validation Step: Inject a standard of racemic amphetamine.

    • Success Criteria:

      
      . First peak is typically the (S)-enantiomer (check specific CR(+) vs CR(-) documentation).
      
  • Troubleshooting: If retention is too low, decrease the organic modifier (Acetonitrile). If resolution is poor, lower the temperature.

Protocol B: Polysaccharide Screening (For Secondary/Tertiary Amines)

Use this for: Fluoxetine, Dapoxetine, Methamphetamine.

  • Columns: Screen both Chiralpak AD-H and Chiralcel OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase (Normal Phase):

    • n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Critical: The DEA is non-negotiable. Without it, the amine protons interact with silanols, causing severe tailing (

      
      ).
      
  • Flow Rate: 1.0 mL/min at

    
    .
    
  • Validation Step: Inject racemic analyte (

    
    ).
    
    • Success Criteria: Baseline separation (

      
      ).[4]
      
  • Optimization:

    • If

      
       (eluting too fast): Reduce IPA to 2-5%.
      
    • If partial separation: Switch from IPA to Ethanol (often improves selectivity on AD-H).

Interaction Mechanism Visualization

Understanding why the separation works allows for better troubleshooting.

Interaction_Mechanism cluster_Crown Crown Ether Mechanism (Acidic Environment) cluster_Poly Polysaccharide Mechanism (Basic Environment) Amine_Ion Ammonium Ion (R-NH3+) Crown_Cavity Crown Ether Cavity Amine_Ion->Crown_Cavity Host-Guest Complex Inclusion Complex (Tripod H-Bonding) Crown_Cavity->Complex Neutral_Amine Neutral Amine (R-NH2) Carbamate CSP Carbamate Group Neutral_Amine->Carbamate Surface Adsorption Interaction H-Bonding & Dipole Stacking Carbamate->Interaction

Figure 2: Mechanistic divergence. Crown ethers require ionization (ammonium), while polysaccharides require neutralization (amine).

References

  • Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns.[1][5] Application Note. Link

  • Scribd / Chiral Technologies. CROWNPAK CR-I(+) for Amino Acid Separation.Link

  • Wiley Analytical Science. Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Link

  • National Institutes of Health (PubMed). Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases.Link[6]

  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases.Link

Sources

A Senior Application Scientist's Guide to the Validation of Chiral Amine Purity Using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical methods to ensure the chiral purity of active pharmaceutical ingredients (APIs). Among the array of analytical techniques available, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful and highly selective tool for the validation of chiral amine purity.[1]

This guide provides an in-depth comparison of GC-MS with other analytical alternatives for chiral amine analysis. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the scientific rationale behind these choices. Our focus is on building a self-validating system of analysis, grounded in established scientific principles and regulatory expectations.

The Imperative of Chiral Purity in Drug Development

Many blockbuster drugs are chiral, and often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. This fundamental principle underscores the regulatory expectation for the stereospecific analysis of chiral drug substances. The accurate quantification of enantiomeric excess (e.e.) is therefore a non-negotiable aspect of quality control in the pharmaceutical industry.

GC-MS for Chiral Amine Analysis: A Deep Dive

Gas chromatography offers high-resolution separation of volatile and thermally stable compounds.[2] When coupled with a mass spectrometer, it provides unparalleled specificity for peak identification and quantification. However, the analysis of chiral amines by GC-MS presents unique challenges due to their polarity and the need to differentiate between stereoisomers.[3][4]

The Two Pillars of Chiral GC-MS Analysis:
  • Chiral Stationary Phases (CSPs): The most direct approach to separating enantiomers is by using a GC column coated with a chiral stationary phase.[1][5] These phases are themselves enantiomerically pure and interact differentially with the enantiomers of the analyte, leading to different retention times. Cyclodextrin-based CSPs are particularly versatile and widely used for a broad range of compounds, including amines.[1]

  • Chiral Derivatization: An alternative and often complementary strategy is chiral derivatization.[6] This involves reacting the chiral amine with an enantiomerically pure reagent to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[2][6] This approach can also improve the chromatographic properties of the amines, such as volatility and thermal stability.[3]

Diagram: Conceptual Workflow of Chiral Amine Analysis by GC-MS

Chiral Amine Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Sample Sample Derivatization Derivatization Sample->Derivatization  If required Injector Injector Derivatization->Injector Chiral_Column Chiral GC Column Injector->Chiral_Column Mass_Spectrometer Mass Spectrometer Chiral_Column->Mass_Spectrometer Data_Analysis Data Analysis & Quantification Mass_Spectrometer->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report  Result

Caption: Workflow for Chiral Amine Purity Validation by GC-MS.

Comparative Analysis: GC-MS vs. Other Techniques

While GC-MS is a powerful tool, it's essential to understand its performance in the context of other available methods.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC) with Chiral Stationary PhaseCapillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Selectivity Very High (with MS detection)HighHighModerate to High
Sensitivity High (especially with derivatization)Moderate to HighHigh (but small injection volumes)Low
Sample Volatility RequiredNot requiredNot requiredNot required
Derivatization Often required for aminesSometimes used for detection enhancementNot typically requiredNot required
Speed FastModerateFastSlow
Cost (Instrument) HighModerate to HighModerateVery High
Method Development Can be complexCan be complexCan be complexRelatively straightforward
Preparative Scale NoYesNoNo

Expert Insight: The choice of technique is dictated by the specific properties of the amine and the goals of the analysis. For volatile or semi-volatile amines where high sensitivity is paramount, GC-MS is often the preferred method.[1] For non-volatile amines or when preparative separation is needed, chiral HPLC is the industry standard.[7]

Experimental Protocol: Validation of Chiral Amine Purity by GC-MS

This protocol outlines a general procedure for the validation of chiral amine purity using a chiral derivatization approach followed by GC-MS analysis.

Materials and Reagents
  • Chiral Amine Sample

  • Enantiomerically Pure Chiral Derivatizing Agent (e.g., N-Trifluoroacetyl-L-prolyl chloride (TPC) or Mosher's acid chloride)[6]

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane, Acetonitrile)

  • Anhydrous Base (e.g., Pyridine, Triethylamine)

  • Quenching Reagent (e.g., Methanol)

  • Organic Solvent for Extraction (e.g., Ethyl Acetate)

  • Aqueous Wash Solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying Agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)

  • GC-MS system with a standard achiral capillary column (e.g., DB-5ms or equivalent)

Diagram: Chiral Derivatization and Separation Principle

Chiral Derivatization cluster_reactants Reactants cluster_separation Achiral GC Separation R_Amine R-Amine RS_Diastereomer R-S' Diastereomer R_Amine->RS_Diastereomer S_Amine S-Amine SS_Diastereomer S-S' Diastereomer S_Amine->SS_Diastereomer S_Reagent S'-Reagent (Enantiopure) S_Reagent->RS_Diastereomer S_Reagent->SS_Diastereomer Separation Separable Peaks RS_Diastereomer->Separation SS_Diastereomer->Separation

Caption: Principle of Chiral Derivatization for GC Analysis.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the chiral amine sample into a clean, dry reaction vial.

  • Dissolution: Dissolve the sample in 1 mL of an anhydrous aprotic solvent.

  • Addition of Base: Add a slight molar excess of an anhydrous base. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Derivatizing Agent: Add a slight molar excess of the enantiomerically pure chiral derivatizing agent.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 30-60 minutes. The optimal conditions should be determined during method development.

  • Quenching: Add a small amount of a quenching reagent like methanol to react with any excess derivatizing agent.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated bicarbonate solution, and brine to remove excess reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully concentrate the solution under a gentle stream of nitrogen.

  • Final Preparation: Reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Method Parameters (Example)
  • Injector: Split/Splitless, 250 °C, Split ratio 20:1

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Acquisition Mode: Electron Ionization (EI), Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Method Validation

The developed method must be validated according to ICH Q2(R2) or equivalent regulatory guidelines.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing a blank, the individual enantiomers, and the racemic mixture.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for both the major and minor enantiomers over a suitable range (e.g., from the reporting limit to 120% of the specification for the impurity).[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the enantiomeric impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[8]

  • Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Limit of Detection (LOD): The lowest amount of the enantiomeric impurity in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Data Presentation: Example Validation Summary
Validation ParameterAcceptance CriteriaExample Result
Specificity Baseline resolution > 1.5 between diastereomersResolution = 2.1
Linearity (Minor Enantiomer) Correlation coefficient (r²) ≥ 0.99r² = 0.998
Accuracy (at 0.5% level) 80-120% recovery98.5% recovery
Precision (Repeatability, n=6) RSD ≤ 10% at LOQRSD = 6.5%
LOQ S/N ≥ 100.05%
LOD S/N ≥ 30.015%
Robustness Resolution and peak area remain consistent with minor changes in flow rate and oven rampPassed

Conclusion

The validation of chiral amine purity is a critical step in ensuring the safety and efficacy of pharmaceutical products. GC-MS, through either direct separation on a chiral stationary phase or derivatization to form diastereomers, offers a highly selective and sensitive analytical solution. The choice between these approaches, and in comparison to other techniques like HPLC, depends on the specific characteristics of the analyte and the analytical requirements. A robustly developed and validated GC-MS method provides a self-validating system that delivers trustworthy and accurate results, meeting the stringent demands of the pharmaceutical industry and regulatory bodies.

References

  • Bryan Research & Engineering, Inc. (1984, December). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. ComplianceIQ. Retrieved from [Link]

  • Coudert, F. X. (2018, August 16). New GC investigation of chiral amine separation. Wiley Analytical Science. Retrieved from [Link]

  • Gal, J. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • Kim, H. J., & Lee, W. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 55(4), 624-628. Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Le, T. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275-4281. Retrieved from [Link]

  • Opekar, S., Zahradníčková, H., Moos, M., & Šimek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Opekar, S., Zahradníčková, H., Moos, M., & Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2834, pp. 135-147). Springer. Retrieved from [Link]

  • Park, J. H., & Lee, W. (2003). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[11]arene Derivative. Bulletin of the Korean Chemical Society, 24(7), 1065-1067. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Regis Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis.... ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • Sanchez, F., & Gallardo, M. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 903-908. Retrieved from [Link]

  • SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. Retrieved from [Link]

  • Spectroscopy. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy. Retrieved from [Link]

  • Springer. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]

  • The Hong Kong Polytechnic University. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT. Retrieved from [Link]

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Safety Operating Guide

(2S)-2-(4-tert-butylphenyl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (2S)-2-(4-tert-butylphenyl)propan-1-amine

Executive Summary & Mechanistic Hazard Profile

(2S)-2-(4-tert-butylphenyl)propan-1-amine is a highly valuable chiral building block utilized extensively in pharmaceutical synthesis and drug development. While it is a critical operational asset, its structural composition necessitates rigorous safety and disposal protocols.

Causality of Hazard: While highly specific toxicological data for the isolated (2S)-enantiomer may be proprietary, its physicochemical behavior strictly mirrors that of its direct structural analogs, such as 4-tert-butylbenzylamine. The molecule features a primary amine group that acts as a strong Brønsted base and nucleophile. Upon contact with biological tissues, this unshared electron pair rapidly hydrolyzes lipid bilayers, causing severe skin corrosion (Category 1C) and irreversible eye damage (Category 1)[1]. Furthermore, the bulky tert-butylphenyl moiety significantly increases the compound's partition coefficient (LogP). This hydrophobic tail not only facilitates rapid dermal absorption but also renders the compound highly toxic to aquatic life, strictly prohibiting any form of drain disposal[2].

Quantitative Hazard & Logistics Data

The following table summarizes the critical operational parameters and hazard classifications for this compound class to guide laboratory logistics.

ParameterClassification / SpecificationOperational Implication
GHS Hazard Codes H314, H318, H411Corrosive to skin/eyes; toxic to aquatic life[1].
Precautionary Codes P260, P273, P280, P305+P351+P338Do not breathe vapors; avoid environmental release; wear full PPE[3].
Required PPE N95/P100 Respirator, Face Shield, Nitrile/Butyl GlovesPrevents dermal absorption of the highly lipophilic amine[3].
Storage Class Class 8 (Corrosive Liquids)Store away from strong oxidizers and acids in a ventilated cabinet.
Primary Disposal Route RCRA-Licensed Thermal IncinerationEnsures complete destruction of the stable amine C-N bonds[4].

Operational Handling & Spill Response (Step-by-Step Methodology)

Because organic amines are highly reactive, standard aqueous cleanup methods are contraindicated. Adding water to a concentrated amine spill can cause exothermic reactions, volatilizing the chemical and spreading the lipophilic corrosive hazard.

  • Step 1: Isolate and Ventilate. Immediately evacuate personnel from the immediate vicinity. Increase fume hood or room ventilation to maximum to disperse volatile amine vapors.

  • Step 2: Dry Containment. Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Causality: Inert absorbents physically trap the lipophilic liquid without triggering an exothermic acid-base neutralization reaction[5].

  • Step 3: Mechanical Collection. Using non-sparking polypropylene tools, sweep the saturated absorbent into a heavy-duty, chemically resistant polyethylene (HDPE) container.

  • Step 4: Surface Decontamination (Self-Validating). Wipe the spill area with a dilute (5%) acetic acid solution to neutralize residual amine micro-droplets, followed by a water rinse.

    • Validation Check: Swab the cleaned area with pH indicator paper; a reading of pH 6.0–7.0 confirms the complete neutralization of the basic amine residue.

Waste Segregation & Disposal Procedures (Step-by-Step Methodology)

Proper disposal prevents environmental contamination and hazardous cross-reactions in the waste stream. Organic amines must never be poured down the drain or mixed indiscriminately with general organic waste[6].

  • Step 1: Categorize the Waste Stream. Determine if the amine waste is pure/organic liquid, an aqueous wash, or contaminated solid waste.

  • Step 2: Halogenated vs. Non-Halogenated Segregation (For Organics).

    • If the amine is dissolved in solvents like dichloromethane or chloroform, route it to the Halogenated Organic Waste carboy. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins[6].

    • If dissolved in methanol, ethyl acetate, or hexane, route to Non-Halogenated Organic Waste .

  • Step 3: Aqueous Waste Neutralization (Self-Validating). Aqueous washes from extraction funnels containing trace amine will be highly basic. Slowly add 1M HCl or NaHSO4 while stirring continuously.

    • Validation Check: Test the solution with a calibrated pH meter. Once the solution stabilizes at pH 6.0–8.0, it is safe to transfer to the Aqueous Hazardous Waste stream.

  • Step 4: Solid Waste Packaging. Place all contaminated gloves, Kimwipes, and desiccants (e.g., MgSO4 used to dry the amine extract) into a sealed, labeled solid hazardous waste bin.

  • Step 5: Manifesting for Incineration. Ensure all containers are tightly sealed, properly labeled with "Corrosive" and "Environmentally Hazardous" pictograms, and logged on the EPA uniform hazardous waste manifest for collection by a licensed disposal contractor[6].

Waste Routing Logic Diagram

The following decision tree dictates the self-validating waste routing process for (2S)-2-(4-tert-butylphenyl)propan-1-amine to ensure strict EPA and RCRA compliance.

WasteDisposal Start Amine Waste Generated TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Reaction Mixtures/Solvents) TypeCheck->Liquid Solid Solid Waste (Contaminated PPE/Desiccants) TypeCheck->Solid Aqueous Aqueous Wash (Basic pH) TypeCheck->Aqueous HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Incineration Licensed RCRA Incineration (EPA Compliant) Solid->Incineration Neutralize Neutralize to pH 6-8 (Dilute HCl or NaHSO4) Aqueous->Neutralize NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes NonHalo->Incineration Halo->Incineration AqWaste Aqueous Hazardous Waste Stream Neutralize->AqWaste AqWaste->Incineration

Decision tree for the segregation, neutralization, and disposal routing of organic amine lab waste.

References

  • SAFETY DATA SHEET: 4-tert-Butylbenzylamine , TCI Europe N.V. 1

  • Safety Information: 4-tert-Butylbenzylamine , Sigma-Aldrich Corporation. 3

  • Safety Data Sheet: 4-tert-Butylbenzylamine , Key Organics. 5

  • Hazardous Materials Management Program , Goucher College Environmental Health and Safety. 6

  • Amine Disposal For Businesses , Collect and Recycle UK. 2

  • Monoethanolamine (MEA) for Carbon Capture & Green Chemistry , Alliance Chemical. 4

Sources

Personal protective equipment for handling (2S)-2-(4-tert-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling (2S)-2-(4-tert-butylphenyl)propan-1-amine

As a drug development professional or research scientist, handling complex chiral building blocks requires moving beyond generic safety data sheets. (2S)-2-(4-tert-butylphenyl)propan-1-amine is a highly valuable chiral primary amine, but its specific molecular architecture presents unique operational hazards.

This guide synthesizes chemical causality with field-proven laboratory logistics, providing you with a self-validating framework for Personal Protective Equipment (PPE) selection, handling, and disposal.

Hazard Causality: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of (2S)-2-(4-tert-butylphenyl)propan-1-amine. The molecule features two critical domains that dictate its hazard profile:

  • The Primary Amine Group (

    
    ):  Highly alkaline and reactive, this functional group is responsible for the compound's severe corrosivity. Primary amines are classified under GHS as Skin Corr. 1B and Eye Dam. 1 due to their ability to cause rapid lipid saponification, severe skin burns, and permanent corneal damage[1].
    
  • The 4-tert-butylphenyl Moiety: This bulky, highly lipophilic tail acts as a potent penetration enhancer. Unlike simple aliphatic amines that remain on the surface, this lipophilic group allows the corrosive amine to rapidly cross the stratum corneum (skin barrier) and mucosal membranes, drastically increasing the risk of acute systemic toxicity.

Quantitative Hazard and PPE Specification Table
GHS Hazard ClassMechanistic RationaleRequired PPE & Engineering Controls
Skin Corr. 1B (H314) High alkalinity causes rapid lipid saponification and cell membrane lysis upon dermal contact.Butyl rubber gloves (≥0.5 mm thickness), impermeable lab apron. Do not use standard nitrile.
Eye Dam. 1 (H318) Corrosive nature leads to irreversible corneal damage and protein denaturation.Unvented chemical splash goggles + full face shield.
Acute Tox. 4 (H302/H312) Lipophilic tert-butylphenyl moiety enhances rapid dermal and mucosal absorption.Fume hood (face velocity ≥100 fpm); Organic Vapor (OV) respirator if outside hood.
Aquatic Chronic 3 (H412) Ecotoxicity to aquatic ecosystems disrupts local aquatic life cycles.Secondary containment trays; strictly zero sink disposal.

Self-Validating Operational Protocol

Safety protocols fail when they rely on assumptions. The following step-by-step methodology for handling (2S)-2-(4-tert-butylphenyl)propan-1-amine is designed as a self-validating system —meaning every step includes a physical check to confirm the safety barrier is active before proceeding.

Phase 1: Pre-Operation Setup & Validation
  • Ventilation Verification: Activate the fume hood.

    • Validation Check: Tape a small strip of tissue paper to the bottom of the sash. A continuous inward flutter validates negative pressure and sufficient face velocity.

  • PPE Integrity Check: Inspect your butyl rubber gloves. Standard 0.1 mm nitrile gloves will degrade rapidly upon contact with lipophilic amines.

    • Validation Check: Trap air inside the glove and roll the cuff tightly to inflate the fingers. Submerge the inflated glove in a basin of water; the complete absence of escaping bubbles validates your primary dermal barrier.

Phase 2: Active Handling & Dispensing
  • Secondary Containment: Place the reagent bottle of (2S)-2-(4-tert-butylphenyl)propan-1-amine inside a chemically resistant polyethylene tray.

  • Inert Atmosphere Transfer: Because primary amines readily absorb carbon dioxide from the air to form carbamate salts (which degrades product purity), flush the headspace of the bottle with dry nitrogen or argon before and after dispensing.

  • Dispensing: Use a positive displacement pipette or a glass syringe with a stainless steel needle.

    • Validation Check: Observe the meniscus or syringe barrel for air bubbles; a solid, unbroken liquid column validates the accurate volumetric transfer of the liquid.

Phase 3: Doffing & Decontamination
  • Tool Decontamination: Rinse all spatulas, syringes, or glassware with a 1M dilute acetic acid solution to neutralize residual amine, followed by a thorough deionized water rinse.

    • Validation Check: Swab the cleaned tools with universal pH paper; a stable reading of pH 7 validates complete decontamination.

  • PPE Doffing: Remove gloves using the "beak method" (glove-to-glove, skin-to-skin) to avoid secondary contamination. Wash hands immediately with soap and water.

Emergency Response and Disposal Logistics

Because primary amines pose an Aquatic Chronic 3 hazard, zero-discharge to municipal water systems is legally and environmentally mandatory [3]. Waste must be segregated into a dedicated, clearly labeled "Corrosive Basic Organic Waste" container. Never mix this amine with halogenated solvents or oxidizing acids (e.g., nitric acid), as this will trigger violent, gas-evolving exothermic reactions.

In the event of a spill, or when neutralizing residual waste, follow the logical workflow outlined below. In the event of ocular exposure during a spill, immediate and continuous irrigation with low-pressure water for at least 15 to 30 minutes is the critical first medical step [2].

SpillResponse Start Spill Detected: (2S)-2-(4-tert-butylphenyl)propan-1-amine Assess Assess Volume & Ventilation Start->Assess Immediate Action PPE Don Emergency PPE (Butyl Gloves, Respirator) Assess->PPE Protocol Trigger Contain Contain Spill (Inert Absorbent) PPE->Contain Step 1 Neutralize Neutralize (Dilute Acetic Acid) Contain->Neutralize Step 2 Verify Verify pH (pH 6-8) Neutralize->Verify Step 3 Verify->Neutralize If pH > 8 Dispose Transfer to Hazardous Waste Verify->Dispose If pH Neutral

Emergency spill response and neutralization workflow for primary amines.

Spill Containment Execution: Spills must be contained immediately with inert absorbents such as dry sand or vermiculite [3]. Do not use combustible absorbents like sawdust, as the heat of neutralization can pose a fire risk. Once absorbed, neutralize the area with a weak acid (like 5% acetic acid) rather than a strong acid to prevent a dangerous thermal runaway.

References

  • Safety Data Sheet - Farnell (October 29 2018)
  • Source: mgchemicals.
  • Source: biapur.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.